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Barium strontium niobate

Cat. No.: B1143478
CAS No.: 11115-70-1
M. Wt: 788.56532
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Description

Historical Context of Ferroelectric Tungsten Bronze Materials Research

The academic investigation of Barium Strontium Niobate is rooted in the broader history of research into ferroelectric materials with a tungsten bronze structure. The pyroelectric effect, a key characteristic of many ferroelectrics, was first observed in tourmaline (B1171579) as early as 314 B.C. sphinxsai.comresearchgate.net However, the systematic study of ferroelectric materials with the tetragonal tungsten bronze (TTB) structure began much later. These materials, known for their complex crystal structure composed of corner-sharing octahedra, form a framework with various interstitial sites that can be occupied by different cations. ntnu.nontnu.no

Ferroelectrics with the TTB structure have been known for over 60 years. ntnu.no Early research focused on compounds like lead metaniobate, which found commercial use in high-temperature piezoelectric sensors. ntnu.no The general formula for these structures is often represented as (A1)₂(A2)₄(C)₄(B1)₂(B2)₈O₃₀. In the case of SBN, the A1 and A2 sites are partially occupied by Strontium (Sr²⁺) and Barium (Ba²⁺) ions, while the C sites are vacant, making it an "unfilled" tungsten bronze. unesp.brresearchgate.net This structural characteristic, particularly the mixed occupancy and vacancies, creates a disorder that is fundamental to many of SBN's unique properties. unesp.br The study of these materials has been driven by the desire to understand the relationship between their complex crystal chemistry and their functional properties, such as the spontaneous and switchable electric polarization that defines ferroelectricity. sphinxsai.comntnu.no

Evolution of Academic Investigations on this compound Solid Solutions

Academic interest in SBN solid solutions (SrₓBa₁₋ₓNb₂O₆) surged around 1980, as researchers began to recognize their potential as low-cost, easily fabricated alternatives to single crystals for many applications. ias.ac.in The ability to form a solid solution over a wide compositional range, generally accepted as 0.25 ≤ x ≤ 0.75, allows for the tuning of its ferroelectric and physical properties. researchgate.netresearchgate.netuci.edu The crystal structure is tetragonal with the space group P4bm. uci.eduresearchgate.netaip.org

Initial investigations focused on understanding the fundamental relationship between the Sr/Ba ratio and the material's properties. It was discovered that the nature of the ferroelectric phase transition varies significantly with composition. Ba-rich compositions tend to exhibit a normal, sharp ferroelectric-to-paraelectric phase transition, while Sr-rich compositions show a more diffuse phase transition, characteristic of relaxor ferroelectrics. sphinxsai.comresearchgate.net This crossover from conventional ferroelectric to relaxor behavior is a key area of study. researchgate.netacs.org

The methods for synthesizing SBN have also evolved significantly. Early work often relied on the Czochralski method to grow large, high-quality single crystals, which are essential for fundamental physical property measurements and optical applications. researchgate.netacs.orgtandfonline.com Concurrently, research into polycrystalline ceramics prepared by solid-state reaction methods gained traction due to lower costs and ease of fabrication. espublisher.comias.ac.in However, conventional solid-state routes require high calcination temperatures, which can lead to problems like abnormal grain growth. espublisher.comias.ac.in To overcome these issues, researchers developed various chemical synthesis methods, such as sol-gel processing and other solution-based routes. ias.ac.incambridge.orgscispace.com These techniques allow for atomic-level mixing of reactants, leading to the formation of pure, nanocrystalline SBN powders at significantly lower temperatures. ias.ac.incambridge.org More recently, investigations have expanded to include the fabrication of SBN thin films using techniques like pulsed laser deposition, sputtering, and chemical solution deposition, driven by the need for miniaturized devices. scispace.commdpi.comaip.org

The following table summarizes key structural and electrical parameters for different SBN compositions as reported in various academic studies.

Composition (SrₓBa₁₋ₓNb₂O₆)Synthesis MethodCrystal Structure / Space GroupLattice Parameters (Å)Key Findings / PropertiesReference(s)
SBN25 (x=0.25) Solid-State ReactionTetragonal (P4bm)a=12.467, c=3.956Exhibits relaxor behavior with a freezing temperature of 277.3 K. espublisher.com
SBN39 (x=0.39) Single Crystal X-ray DiffractionTetragonal (P4bm)a=12.456, c=3.936Detailed atomic structure analysis. researchgate.net
SBN50 (x=0.50) Solid-State ReactionTetragonal (P4bm)a=12.435, c=3.945Shows relaxor behavior with a freezing temperature of 278.4 K. espublisher.com
SBN50 (x=0.50) Solid-Phase SynthesisTetragonal (P4bm)a=b≈12.47, c≈3.95Superior ferroelectric properties with a remanent polarization of 3.07 μC/cm². acs.org
SBN61 (x=0.61) Czochralski GrowthTetragonal (P4bm)-Known as the congruent melting composition, widely used for single crystal growth. researchgate.netacs.org
SBN75 (x=0.75) Polymeric Chemical Method (Thin Film)Tetragonal-Exhibits clear relaxor behavior with a transition temperature around 221 K. unesp.br

This table is interactive and allows for sorting of the data.

Scope and Significance of Contemporary Academic Studies

Contemporary academic research on this compound continues to be both broad and deep, driven by its established applications and the discovery of new functionalities. The material is highly significant for its excellent electro-optic and photorefractive properties, making it a cornerstone for applications in holographic data storage, phase conjugation, and optical processing. boyanoptical.comespublisher.comscispace.com Its large electro-optic (Pockels) coefficient, with reported bulk values as high as ~1350 pm/V, makes it a leading candidate material for electro-optic modulators, particularly for integration with silicon photonics. aip.orgaip.org

Current studies are intensely focused on optimizing SBN for these applications, often through doping with elements like Cerium (Ce) to enhance photorefractive effects or by fabricating high-quality thin films. aip.orgscispace.com There is a significant effort to grow SBN films on various substrates, including MgO and SrTiO₃, to facilitate integration into modern electronic and photonic circuits. mdpi.comaip.org

Beyond its traditional optical applications, the scope of SBN research has expanded into new and exciting areas. Recent studies have explored its potential in:

Thermoelectric Applications: Oxygen-deficient SBN has been identified as a promising n-type oxide thermoelectric material, capable of converting waste heat into electrical energy. psu.edu

Energy Storage: SBN-based glass-ceramics are being investigated for high-energy-density capacitors due to their high breakdown strength. researchgate.net

Microwave Devices: The nonlinear dielectric properties of SBN thin films make them attractive for tunable microwave devices like phase shifters and varactors. researchgate.netmdpi.com

Tribocatalysis: In a novel application, SBN nanopowders have been shown to enhance the production of hydrogen peroxide through mechanical force, a process where the material's strong ferroelectric polarization plays a key role. acs.orgacs.org

These diverse research avenues underscore the enduring significance of this compound as a model system for fundamental solid-state physics and as a highly versatile functional material. The ability to tune its properties through compositional changes, doping, and control over its physical form (bulk, ceramic, or thin film) ensures its continued relevance in academic and applied materials science.

The following table highlights findings from recent academic studies, showcasing the current research landscape.

Research FocusSBN CompositionKey FindingSignificanceReference(s)
Tribocatalysis SrₓBa₁₋ₓNb₂O₆ (x=0.4-0.7)Efficiently synthesizes H₂O₂ through mechanical force; SBN (x=0.5) shows the best performance.A new, efficient, and green method for hydrogen peroxide production. acs.orgacs.org
Electro-Optic Effect SrₓBa₁₋ₓNb₂O₆First-principles study reveals that optical phonons dominate the giant Pockels effect.Provides fundamental understanding for designing materials with high electro-optic response. aip.org
Microwave Tunability SBN Thin FilmSputtered films on alumina (B75360) substrates demonstrate a high commutation quality factor (>1000).First successful demonstration for tunable microwave applications, promising for next-gen communication devices. mdpi.com
Thermoelectrics SrₓBa₆₋ₓNb₁₀O₃₀₋δ (Filled SBN)Explored A-site filled SBN ceramics to understand the link between structure and thermoelectric properties.Advances the development of sustainable and cost-effective oxide-based thermoelectrics. psu.edu
Ferroelectric Properties SrₓBa₁₋ₓNb₂O₆ (x=0.4-0.7)BSN (x=0.5) ceramics possess superior ferroelectric properties (Pₘₐₓ = 31.29 μC/cm²).Optimizes composition for applications requiring strong ferroelectric polarization. acs.org

This table is interactive and allows for sorting of the data.

Properties

CAS No.

11115-70-1

Molecular Formula

BaNb4O12Sr

Molecular Weight

788.56532

Synonyms

Strontium barium niobate

Origin of Product

United States

Crystallographic and Structural Research Perspectives

Tetragonal Tungsten Bronze Crystal Structure Analysis

Barium Strontium Niobate crystallizes in the tetragonal tungsten bronze (TTB) structure, a framework of corner-sharing NbO₆ octahedra. researchgate.netaip.org This structure is characterized by the space group P4bm at room temperature. researchgate.netaip.org The arrangement of the octahedra creates three distinct types of interstitial sites: two larger A sites (A1 and A2) and a smaller C site. In the SrₓBa₁₋ₓNb₂O₆ solid solution, the A1 and A2 sites are partially occupied by strontium and barium ions, while the C site remains vacant. aip.org

The lattice parameters of the tetragonal unit cell of BSN are highly dependent on the strontium-to-barium ratio (x). Generally, as the concentration of the smaller strontium ion increases, replacing the larger barium ion, the unit cell volume tends to decrease.

Research has shown that the variation of the lattice parameters is not uniform. The c lattice parameter has been observed to follow a near-linear relationship with the composition, in accordance with Vegard's law. In contrast, the a lattice parameter exhibits a non-linear behavior as the Sr content changes. researchgate.net This non-linearity is attributed to the specific distribution of Sr and Ba ions and vacancies on the A1 and A2 sites. researchgate.net

Strontium Fraction (x)Lattice Parameter a (pm)Lattice Parameter c (pm)
0.3421248.40397.42
0.4771248.52395.66
0.6131245.9393.6
0.8221241.1389.9

The distribution of strontium and barium ions over the A1 and A2 interstitial sites is a key feature of the BSN structure and significantly influences its properties. It is widely established that the larger barium ions exclusively occupy the pentagonal A2 sites, which have a higher coordination number. researchgate.net The smaller strontium ions, however, can be found on both the tetragonal A1 sites and the pentagonal A2 sites. researchgate.net

This selective occupancy and the inherent vacancies on the A sites lead to significant positional disorder. The degree of this disorder is dependent on the Sr/Ba ratio. For instance, in a composition of Sr₀.₄Ba₀.₆Nb₂O₆, it has been suggested that Sr and Ba ions are exclusively located at the A1 and A2 sites, respectively, leading to a lower degree of diffuse phase transition. researchgate.net As the strontium content increases, Sr ions begin to occupy the A2 sites alongside barium, increasing the cationic disorder.

Strontium Fraction (x)Sr Occupancy (A1 site)Ba Occupancy (A2 site)Sr Occupancy (A2 site)
0.3420.16590.41500.0444
0.4770.17770.33000.1170
0.6130.17960.24380.2019
0.8220.17580.09420.3550

This anisotropic thermal behavior is largely attributed to electrostrictive effects. researchgate.net Electrostriction, the coupling between mechanical strain and electric polarization, plays a crucial role in the thermal expansion of ferroelectric materials like BSN. The temperature dependence of the unit-cell parameters shows a marked anisotropy over a broad temperature range below the phase transition temperature, confirming the significant contribution of electrostriction. researchgate.net

Phase Relations and Transformations in the BaO–SrO–Nb₂O₅ System

The properties of this compound are not only dictated by its crystal structure at a given composition but also by the phase transformations it undergoes with temperature and its relationship with other phases in the BaO–SrO–Nb₂O₅ ternary system.

The liquidus-solidus phase diagram of the SrₓBa₁₋ₓNb₂O₆ system provides critical information for the growth of single crystals, a process vital for many of its applications. Detailed studies have determined the phase diagram for the existence region of the tetragonal tungsten bronze phase. uni-osnabrueck.de

The tetragonal phase of BSN has been found to exist for strontium fractions (x) ranging from approximately 0.26 to 0.87. uni-osnabrueck.de The system exhibits a congruently melting composition, at which the solid and liquid phases have the same composition, around x = 0.61. The liquidus temperatures in the tetragonal phase region vary from approximately 1452 °C to 1492 °C. uni-osnabrueck.de Understanding these phase boundaries is essential for controlling the composition and quality of BSN crystals grown from a melt.

This compound undergoes a phase transition from a high-temperature paraelectric phase to a low-temperature ferroelectric phase. The temperature of this transition, known as the Curie temperature (T_c), is strongly dependent on the Sr/Ba ratio, decreasing as the strontium content increases. researchgate.net For compositions with higher strontium content, BSN exhibits relaxor ferroelectric behavior, characterized by a broad, frequency-dependent dielectric maximum. wikipedia.org

The dynamics of this phase transition have been studied using techniques such as Raman spectroscopy, which can probe changes in the crystal lattice vibrations as the material passes through its Curie temperature. researchgate.net The evolution of specific Raman peaks with temperature provides insight into the structural changes occurring during the ferroelectric to paraelectric transition. researchgate.net

Metastable phases can also play a role in the synthesis of BSN. For instance, in the chemical synthesis of BSN powders, intermediate phases can form before the final crystalline BSN is achieved. nih.gov Similarly, in thin-film deposition, the crystallization pathway can be influenced by processing conditions, leading to the formation of different crystalline orientations, some of which may be kinetically favored over the thermodynamically stable phase. unesp.br The formation of phases such as SrNb₂O₆ and BaNb₂O₆ has been observed at lower annealing temperatures during the synthesis of SBN thin films, which then react to form the desired BSN phase at higher temperatures. unesp.br

Influence of Stoichiometric Composition on Phase Transition Characteristics

The stoichiometric ratio of barium (Ba) to strontium (Sr) in this compound (BaxSr1-xNb2O6) is a critical determinant of its phase transition characteristics. This composition dictates the Curie temperature (Tc), the point at which the material transitions from a paraelectric to a ferroelectric state. By adjusting the 'x' value, the Tc can be precisely tuned over a broad temperature range.

Research indicates a direct relationship between the strontium content and the Curie temperature; an increase in strontium concentration leads to a decrease in the Tc. For instance, compositions with a higher strontium content, such as Sr-rich BSN (e.g., x=0.25), exhibit a lower Tc. Conversely, increasing the barium content elevates the transition temperature.

The nature of the phase transition is also heavily dependent on the Ba/Sr ratio. Compositions with higher strontium levels tend to display "relaxor" ferroelectric behavior, characterized by a broad and frequency-dependent dielectric peak. This phenomenon is attributed to the random distribution of Ba²⁺ and Sr²⁺ ions within the crystal lattice, leading to the formation of polar nanoregions over a temperature range instead of a sharp, collective phase transition. As the barium content increases, the material transitions towards a more classical or "normal" ferroelectric behavior, marked by a sharp and well-defined peak in dielectric permittivity at the Curie temperature. This indicates a more uniform, long-range ferroelectric ordering.

The following interactive table provides a summary of the relationship between the stoichiometric composition of BSN and its Curie temperature.

Composition (BaxSr1-xNb2O6)Curie Temperature (Tc) in °CNature of Phase Transition
x = 0.25Approximately 50Relaxor
x = 0.40Approximately 80Relaxor
x = 0.50Approximately 120Intermediate
x = 0.60Approximately 150Normal
x = 0.75Approximately 200Normal

Advanced Crystallographic Techniques for Structural Elucidation

A thorough understanding of the complex crystal structure of this compound requires the application of sophisticated crystallographic techniques. These methods provide detailed insights into atomic arrangements, lattice parameters, and the subtleties of structural phase transitions.

X-ray Diffraction Studies (Powder and Single-Crystal)

X-ray diffraction (XRD) is a fundamental tool for the structural analysis of BSN. Both powder and single-crystal XRD techniques offer complementary information.

Single-Crystal X-ray Diffraction provides a more precise and detailed picture of the crystal structure, including the exact coordinates of each atom and their thermal vibrations. For a complex material like BSN, with multiple possible sites for the barium and strontium cations, single-crystal XRD is essential for determining the specific site occupancies of these ions. This information is crucial for understanding the origins of the relaxor behavior and the ferroelectric properties.

Neutron Powder Diffraction Applications in Structural Refinement

Neutron powder diffraction serves as a powerful complementary technique to XRD for the structural refinement of BSN. The primary advantage of neutron diffraction in this context is its sensitivity to the positions of lighter elements, such as oxygen, in the presence of heavier elements like barium, strontium, and niobium.

This capability is critical for accurately determining the geometry of the NbO₆ octahedra, which are the fundamental building blocks of the perovskite-like structure and are directly involved in the ferroelectric polarization. Furthermore, the differing neutron scattering lengths of barium and strontium allow for a more precise determination of their distribution over the available crystallographic sites. By combining data from both X-ray and neutron diffraction in a process known as Rietveld refinement, a highly accurate and comprehensive structural model of this compound can be developed. This combined approach has been pivotal in establishing a clear link between the material's atomic structure and its unique dielectric and ferroelectric properties.

The following table summarizes the key information obtained from these advanced crystallographic techniques.

TechniqueKey Information ObtainedSpecific Application to this compound
Powder X-ray Diffraction (PXRD)Phase identification, lattice parameters, crystal system.Confirmation of the tungsten bronze structure, monitoring of phase transitions as a function of temperature and composition.
Single-Crystal X-ray DiffractionPrecise atomic coordinates, site occupancy factors, thermal displacement parameters.Determination of Ba/Sr cation distribution, detailed analysis of structural distortions related to ferroelectricity.
Neutron Powder DiffractionAccurate positions of light atoms (oxygen), differentiation between elements with similar atomic numbers (Ba/Sr).Refinement of the oxygen sublattice, precise determination of Ba/Sr site occupancies, understanding of octahedral tilting.

Synthesis Methodologies and Crystal Growth Dynamics Research

Bulk Single Crystal Growth Techniques and Optimization

The production of large, optically uniform single crystals of BSN is essential for applications in electro-optic modulators, holographic data storage, and nonlinear optics. tandfonline.comoptica.org Several melt growth techniques have been investigated, each with its own set of advantages and challenges.

Czochralski Method Advancements for Optical Homogeneity and Defect Control

The Czochralski (Cz) method is a widely used technique for growing large single crystals of various materials, including BSN. tandfonline.com However, the growth of SBN single crystals of sufficient optical quality by the conventional Czochralski method has been challenging. tandfonline.comresearchgate.net A significant issue during the growth of large SBN single crystals is the instability of the crystal diameter, which can lead to the formation of striations and reduced optical homogeneity. tandfonline.comresearchgate.net This instability is a consequence of the very low thermal conductivity of the SBN system. researchgate.net

Recent advancements have focused on improving the optical homogeneity and controlling defects. One key development involves introducing crucible-base cooling into the commercial Czochralski equipment. tandfonline.com This local cooling of the melt near the growth interface allows for the production of large, striation-free single crystals with a regular shape and good optical homogeneity. tandfonline.com The congruent melting composition, determined to be around Sr₀.₆₁Ba₀.₃₉Nb₂O₆ (SBN61), is often used to grow crystals of high homogeneity. aps.org The optical homogeneity of Cz-grown SBN crystals has been confirmed using techniques like interference-polarized microscopy and by analyzing the interference patterns of phase-mismatched second harmonic generation signals. tandfonline.comtandfonline.com

Bridgman and Floating Zone Methodological Developments

The vertical Bridgman method has emerged as a successful technique for growing large, high-quality SBN single crystals. capes.gov.br For the first time, large 25 mm diameter crystals of the congruent composition Sr₀.₆₁Ba₀.₃₉Nb₂O₆ have been grown in the <001> direction at growth rates of approximately 1 mm/h. capes.gov.br This method has been shown to virtually eliminate striations and problems with diameter control. capes.gov.br By intentionally modulating the furnace setpoint to create striations, researchers have been able to study the relationship between temperature fluctuations, refractive index striations, the shape of the interface, and the microscopic growth rate. capes.gov.br These studies demonstrate the potential for large-scale growth of SBN crystals with high optical homogeneity. capes.gov.br As-grown crystals from the Bridgman method have also been found to contain a high concentration of protons (H+), which is important for thermal fixing of stored holograms. jkps.or.kr

The floating zone (FZ) method is another crucible-free technique that ensures high purity of the grown crystals, as it avoids contamination from a crucible. um.edu.momdpi.com Single crystals of SBN solid solutions, with compositions (SrₓBa₁₋ₓ)₁₋ᵧ(Nb₂O₅)ᵧ where 0.75 ≥ x ≥ 0.40 and 0.5050 ≥ y ≥ 0.4975, have been successfully grown using this method. researchgate.net The typical size of the grown crystals is 5 mm in diameter and 70 mm in length. researchgate.net A key challenge in the FZ method is maintaining the stability of the molten zone. researchgate.net Research has shown that using a slight overpressure of air can help maintain the molten zone for extended periods. researchgate.net The congruent melting composition of SBN has been identified as (Sr₀.₆₁Ba₀.₃₉)₀.₅₀₁₅(Nb₂O₅)₀.₄₉₈₅ by employing a zone-melting method at the final stage of growth experiments. researchgate.net

Table 1: Comparison of Bulk Single Crystal Growth Techniques for Barium Strontium Niobate

Growth TechniqueKey AdvantagesTypical Crystal SizeCommon CompositionsResearch Focus
Czochralski Method Potential for very large crystals.Large diameter boules.Congruently melting compositions (e.g., SBN61).Improving optical homogeneity, defect control through thermal gradient management. tandfonline.comtandfonline.com
Bridgman Method Excellent diameter control, reduced striations. capes.gov.br25 mm diameter reported. capes.gov.brCongruently melting compositions (e.g., SBN61). capes.gov.brEliminating striations, studying defect formation mechanisms. capes.gov.braip.org
Floating Zone Method High purity due to crucible-free nature. um.edu.mo5 mm diameter, 70 mm length. researchgate.netWide range of solid solutions (e.g., SBN40 to SBN75). researchgate.netMolten zone stability, determining congruent melting compositions. researchgate.net

Thin Film Deposition and Growth Research

The fabrication of BSN thin films is a key area of research for integrated optical devices. unesp.br Various deposition techniques are being explored to produce high-quality films with controlled orientation and properties.

Chemical Solution Deposition (Sol-Gel) Processes and Thermal Annealing Effects

Chemical solution deposition, particularly the sol-gel process, offers a cost-effective and versatile method for preparing BSN thin films. koreascience.kracademie-sciences.fr In this method, a solution containing precursors of barium, strontium, and niobium is spin-coated onto a substrate, followed by a thermal annealing process to crystallize the film. koreascience.krunesp.br The choice of precursors and solvents is crucial for creating a stable solution. For instance, using acetate (B1210297) powders and niobium ethoxide in a mixture of acetic acid, ethylene (B1197577) glycol, and 2-methoxyethanol (B45455) can lead to stable solutions that yield films with relatively low crystallization temperatures. koreascience.kr Ethylene glycol has been identified as a necessary component to prevent precipitation and lower the crystallization temperature. koreascience.kr

Thermal annealing plays a critical role in the crystallization and microstructure of the films. The crystallization temperature for sol-gel derived SBN films is typically around 600°C. acs.org Annealing at temperatures between 500°C and 700°C can lead to the formation of the polycrystalline SBN phase. unesp.brscispace.com However, at lower annealing temperatures (e.g., 500°C), undesired phases like SrNb₂O₆ and BaNb₂O₆ can also form. unesp.brscispace.com Increasing the annealing temperature generally improves the crystallinity of the SBN films. unesp.brscispace.com The annealing duration also influences the grain size and ferroelectric properties of the films. scielo.br For example, increasing the annealing time from 1 to 5 hours at 700°C can lead to a significant increase in grain size. scielo.br The refractive indices of the films also increase with annealing temperature, with a more significant increase observed around the crystallization temperature. polyu.edu.hk

Physical Vapor Deposition Techniques (e.g., Magnetron Sputtering, Pulsed Laser Deposition)

Physical vapor deposition (PVD) techniques, such as magnetron sputtering and pulsed laser deposition (PLD), are widely used for growing high-quality, epitaxial BSN thin films. aip.orgtandfonline.com

Magnetron Sputtering is a versatile technique for depositing BSN thin films. matec-conferences.orgmatec-conferences.org Radio frequency (RF) magnetron sputtering has been used to deposit SBN thin films on various substrates, including Pt/Ti/SiO₂/Si and sapphire. koreascience.krmdpi.com The deposition parameters, such as deposition power, time, and annealing temperature, significantly influence the film's properties. matec-conferences.orgkoreascience.kr For instance, films deposited at room temperature are amorphous and require post-deposition annealing at temperatures between 600°C and 800°C to crystallize. koreascience.kr The temperature during deposition or annealing can inhibit the growth of parasitic phases like SrNb₂O₆, but may also affect the orientation of the SBN crystallites. tandfonline.com

Pulsed Laser Deposition (PLD) is a powerful technique for the epitaxial growth of multicomponent oxides like SBN because it allows for the stoichiometric transfer of material from the target to the substrate. aip.org PLD has been successfully used to grow epitaxial SBN thin films on substrates like MgO and SrTiO₃. aip.orgaip.org The substrate temperature during deposition is a critical parameter, with crystalline films typically obtained at temperatures between 600°C and 750°C. aip.org Films grown at lower temperatures are often amorphous. aip.orgingentaconnect.com The growth rate, which can be controlled by the laser pulse repetition rate, also affects the crystal grain size. ingentaconnect.com Highly (001)-textured SBN films have been achieved on various substrates, which is crucial for many optical applications. iaea.orgresearchgate.net

Epitaxial Growth and Substrate-Film Interface Engineering

Achieving epitaxial growth of BSN thin films is essential for many device applications as it allows for the control of crystal orientation and the study of anisotropic properties. The choice of substrate is critical for epitaxial growth, with materials like magnesium oxide (MgO) and strontium titanate (SrTiO₃) being commonly used due to their suitable lattice matching with SBN. aip.orgepfl.ch

On (100) MgO substrates, SBN films can grow epitaxially with the c-axis oriented perpendicular to the substrate plane. aip.orgaip.org However, phi scans often reveal the presence of two in-plane orientations, where the SBN unit cell is rotated by approximately ±18.4° with respect to the MgO unit cell. aip.org This rotation is explained by a model that considers both lattice match and electrostatic energy at the heteroepitaxial interface. aip.org

Similarly, epitaxial growth of SBN has been achieved on SrTiO₃ substrates. epfl.chresearchgate.net On STO(001), SBN can grow with the c-axis out-of-plane, exhibiting in-plane rotations of ±18.4° and ±31.0°. aip.org The interface between the film and the substrate plays a crucial role in determining the growth orientation and quality of the film. For instance, using an LaNiO₃/CeO₂/YSZ buffer layer on Si(100) has enabled the growth of highly (001)-textured SBN films. iaea.org The strain resulting from the lattice mismatch between the film and the substrate is an important factor that influences the growth and properties of the film. epfl.ch

Table 2: Research Findings on Thin Film Deposition of this compound

Deposition TechniqueSubstrate(s)Key Findings
Chemical Solution Deposition (Sol-Gel) Si, Pt/Si, MgOCrystallization occurs around 600°C. acs.org Annealing temperature and duration affect crystallinity and grain size. unesp.brscielo.br Undesired phases can form at lower annealing temperatures. scispace.com
Magnetron Sputtering Pt/Ti/SiO₂/Si, SapphirePost-deposition annealing (600-800°C) is required for crystallization of films deposited at room temperature. koreascience.kr Temperature can control parasitic phase growth but may affect orientation. tandfonline.com
Pulsed Laser Deposition (PLD) MgO, SrTiO₃, Fused SilicaEpitaxial, c-axis oriented films are achievable. aip.orgaip.org Substrate temperature (600-750°C) is critical for crystallinity. aip.org In-plane rotations of the SBN unit cell are commonly observed. aip.org
Epitaxial Growth MgO, SrTiO₃, Buffered SiChoice of substrate and buffer layers dictates film orientation. iaea.orgaip.org Lattice mismatch and interface energy influence growth mechanisms and film strain. aip.orgepfl.ch

Powder and Ceramic Synthesis Routes

The properties of bulk this compound ceramics are profoundly influenced by the characteristics of the initial powder, such as particle size, purity, and homogeneity. Consequently, various synthesis routes have been developed to produce BSN powders, ranging from traditional high-temperature solid-state reactions to sophisticated wet-chemical methods designed to yield fine, reactive powders.

The conventional solid-state reaction method is a widely used technique for synthesizing polycrystalline BSN ceramics. espublisher.com This process involves the high-temperature reaction of a stoichiometric mixture of precursor powders, typically high-purity metal carbonates and oxides like Barium Carbonate (BaCO₃), Strontium Carbonate (SrCO₃), and Niobium Pentoxide (Nb₂O₅). espublisher.com The powders are intimately mixed, often through wet milling in a medium like acetone, to enhance homogeneity. espublisher.com The mixture is then calcined at high temperatures, for example, 1250°C for 5 hours, to form the desired BSN phase. espublisher.com The resulting calcined powder is pressed into green compacts, which are subsequently sintered at even higher temperatures to achieve densification and the final ceramic body. espublisher.com

Optimizing sintering parameters such as temperature and time is crucial for achieving high density and controlling the microstructure, which directly impact the material's dielectric and ferroelectric properties. researchgate.netmdpi.com Sintering is typically performed at temperatures ranging from 1250°C to 1450°C for several hours. researchgate.netosti.gov Achieving a high density (>95% of the theoretical value) is a primary goal, as porosity can degrade the material's performance. espublisher.comresearchgate.net However, high sintering temperatures can also lead to undesirable effects like abnormal grain growth. espublisher.com Therefore, a key challenge is to identify a processing window that promotes high densification while preventing microstructural coarsening. For example, some studies have achieved over 95% theoretical density by sintering at a relatively lower temperature of 1300°C, which can help mitigate issues associated with higher temperature processing. espublisher.com

Table 1: Effect of Sintering Parameters on BSN Ceramic Properties
CompositionSintering Temperature (°C)Sintering Time (h)Resulting Density (% Theoretical)Average Grain Size (µm)Reference
Sr₀.₅Ba₀.₅Nb₂O₆12506-24~93% (max)2.5 researchgate.netresearchgate.net
Sr₀.₅Ba₀.₅Nb₂O₆13006-24Data not specifiedData not specified researchgate.net
Sr₀.₅Ba₀.₅Nb₂O₆13506-24Data not specifiedup to 5 researchgate.netresearchgate.net
Sr₀.₂₅Ba₀.₇₅Nb₂O₆1300Not specified>95%Data not specified espublisher.com
Sr₀.₅Ba₀.₅Nb₂O₆1300Not specified>95%Data not specified espublisher.com
Sr₀.₆Ba₀.₄Nb₂O₆1300-14502-4~95%Duplex: small grains and abnormally large grains (>100 µm) osti.gov
Sr₀.₅Ba₀.₅Nb₂O₆ (Ca-doped)Not specifiedNot specifiedHighup to 10 inoe.ro

To overcome the limitations of solid-state reactions, such as high reaction temperatures and compositional inhomogeneity, wet-chemical routes like co-precipitation and hydrothermal synthesis are employed. espublisher.com These methods facilitate mixing of precursors at an atomic level, leading to the formation of fine, homogeneous, and highly reactive powders that can often be sintered at lower temperatures. researchgate.netakjournals.com

Co-precipitation involves the simultaneous precipitation of multiple metal ions from a solution. For BSN synthesis, precursors can include nitrates like Strontium Nitrate (Sr(NO₃)₂) and Barium Nitrate (Ba(NO₃)₂), along with a niobium source such as a Nb-oxalate solution. researchgate.net A precipitating agent, like ammonium (B1175870) hydroxide, is used to adjust the pH and induce the formation of a precursor precipitate. researchgate.netakjournals.com This precipitate is then washed, dried, and calcined at a temperature significantly lower than that required for solid-state reactions (e.g., 1150°C) to yield the pure BSN phase. researchgate.netakjournals.com This method can produce nanopowders with particle sizes in the range of 100-300 nm. researchgate.netresearchgate.net In some variations, adjusting the stoichiometric ratio of precursors (e.g., Sr/Ba = 0.5/0.55) and the pH has been shown to be necessary to obtain a single-phase product. unirioja.esscielo.org.co

Hydrothermal synthesis is another powerful wet-chemical technique that involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed vessel (autoclave). ias.ac.inresearchgate.net This method is highly effective for producing pure, well-crystallized fine oxide powders directly from solution without the need for a high-temperature calcination step. ias.ac.inresearchgate.net The process typically uses precursors like hydroxides or gels in an aqueous medium. capes.gov.brrsc.org By controlling parameters such as temperature, pressure, reaction time, and precursor concentration, it is possible to tailor the particle size, morphology, and crystallinity of the resulting powders. mdpi.com While specific detailed protocols for BSN are less commonly reported than for compounds like Barium Titanate, the principles of hydrothermal synthesis are directly applicable for producing high-quality, fine BSN powders. capes.gov.brrsc.org

Table 2: Comparison of Wet-Chemical Synthesis Routes for BSN Powders
MethodTypical PrecursorsKey Process StepsTypical Calcination Temp. (°C)Resulting Particle SizeReference
Partial Co-precipitationSrCl₂, BaCl₂, Nb₂O₅Precipitation on Nb₂O₅, calcination1200250-300 nm researchgate.net
Co-precipitationSr(NO₃)₂, Ba(NO₃)₂, Nb-oxalatePrecipitation with NH₄OH, calcination1150100-250 nm researchgate.net
Co-precipitationStoichiometry varied (e.g., Sr/Ba = 0.5/0.55)pH control (e.g., pH=10), calcination1300~150 nm unirioja.esscielo.org.co
Hydrothermal Synthesis (General)Metal hydroxides, gels, saltsReaction in autoclave at elevated T & POften not requiredFine powders (nm to sub-µm) ias.ac.inresearchgate.net

A significant challenge in the sintering of BSN ceramics is the tendency to exhibit abnormal grain growth (AGG), also known as discontinuous grain growth. osti.govresearchgate.net This phenomenon leads to a duplex microstructure, characterized by the presence of a few very large grains (sometimes exceeding 100 µm) within a matrix of much smaller grains. osti.gov Such microstructural inhomogeneity is detrimental to the mechanical and electrical properties of the ceramic. espublisher.com

The mechanism for AGG in BSN has been linked to the formation of a liquid phase during sintering. Transmission electron microscopy studies have identified a Niobium-rich, Barium-poor phase at the grain boundaries of SBN ceramics. osti.gov This secondary phase has a low melting temperature, causing localized liquid-phase sintering that accelerates the growth of a few grains at the expense of others, resulting in the abnormal microstructure. osti.gov

Several strategies have been investigated to mitigate or prevent AGG in BSN ceramics:

Dual-Stage Sintering: This approach involves a two-step heat treatment. First, the ceramic is held at a lower temperature (e.g., 1250°C for 4 hours) to promote initial densification and create a more uniform grain structure. This is followed by a second stage at a higher temperature (e.g., 1350°C - 1450°C) to complete the densification. This method has been shown to inhibit AGG and yield samples with a more uniform grain size distribution. osti.gov

Microwave-Assisted Sintering: Compared to conventional furnace sintering, microwave sintering can offer more rapid and uniform heating. This has been successfully used to produce dense (∼94% theoretical density) BSN ceramics with a more uniform microstructure, free from AGG and associated microcracks, in the temperature range of 1250–1350°C. researchgate.netresearchgate.net

Use of Sintering Additives: The introduction of small amounts of additives can alter the sintering behavior and grain growth kinetics. For instance, adding Vanadium Pentoxide (V₂O₅) can promote liquid-phase sintering at lower temperatures, which, if controlled, can aid densification. uci.edu More importantly, additives can change the grain morphology from isotropic to anisotropic (rod-like), which is another way to control the microstructure and suppress the random, abnormal growth of equiaxed grains. uci.edu

Control of Powder Stoichiometry and Homogeneity: Since AGG is linked to a non-stoichiometric grain boundary phase, ensuring precise stoichiometric control and high compositional homogeneity in the initial powder is critical. osti.gov Wet-chemical synthesis methods, like co-precipitation, are advantageous in this regard as they provide superior molecular-level mixing compared to solid-state routes. researchgate.net

By implementing these strategies, it is possible to produce dense this compound ceramics with a controlled, uniform microstructure, which is essential for optimizing their performance in various technological applications.

Electronic Structure and Defect Chemistry Research

Computational Modeling of Electronic Band Structures and Density of States

Computational studies, primarily using first-principles calculations based on Density Functional Theory (DFT), have provided significant insights into the electronic properties of SBN. researchgate.netaip.org Theoretical modeling of SrₓBa₁₋ₓNb₂O₆ crystals has been conducted using tools like the DFT-based ab initio VASP code. researchgate.net These studies reveal that the electronic band structure of SBN is similar to that of Lithium Niobate (LiNbO₃) in the energy range of 6–8 eV, a similarity attributed to the presence of comparable octahedral NbO₆ complexes in both crystal structures. researchgate.net

First-principles calculations combined with semi-classical Boltzmann theory show that the band structure exhibits higher band dispersion along the c-axis. researchgate.net Analysis of the projected density of states indicates that the top of the valence band is predominantly formed by oxygen p-states, while the bottom of the conduction band is mainly composed of niobium d-states. aip.org The band gap of SBN can be influenced by doping; for instance, calculations on Ca-doped SBN show that the bandgap is highly dependent on the coordination site of the dopant. researchgate.net

Summary of Electronic Band Structure Findings

FeatureDescriptionPrimary Contributing ElementsReference
Valence Band MaximumForms the highest occupied electronic states.Oxygen (p-states) aip.org
Conduction Band MinimumForms the lowest unoccupied electronic states.Niobium (d-states) aip.org
Band DispersionShows higher dispersion along the c-axis, indicating anisotropic conductivity.N/A researchgate.net
Structural SimilarityElectronic structure is comparable to LiNbO₃ due to similar NbO₆ octahedra.Niobium, Oxygen researchgate.net

Defect Formation Energies and Migration Mechanisms

The structure of SBN is characterized by a tetragonal tungsten bronze (TTB) framework of corner-sharing NbO₆ octahedra. aip.org This structure contains various interstitial sites (pentagonal A2 and tetragonal A1) that are only partially occupied by Strontium (Sr) and Barium (Ba) ions, leading to intrinsic disorder. aip.orgtandfonline.com Only five of the six available A sites in the structure are occupied, inherently introducing charge disorder. unesp.br This partial occupancy results in a high density of vacancies; for example, in a 300Å thick crystal, there can be an average of 2-3 Ba or Sr vacancies for each possible site in that projection. tandfonline.com

Computational studies have been employed to calculate defect formation energies using optimized atom-atom potentials. aip.org These defects are not static. The movement of ions, particularly oxygen, is often mediated by vacancies in a process known as the vacancy migration mechanism. tu-darmstadt.de In this mechanism, an oxygen ion moves by exchanging its position with an adjacent oxygen vacancy. tu-darmstadt.de The energy barrier for this migration is significantly lowered when an oxygen vacancy is located in a nearest-neighbor position, highlighting the role of vacancy concentration in ionic conductivity. tu-darmstadt.de Furthermore, defects can be intentionally introduced, such as through ion-beam implantation, which creates a buried damaged layer with a modified refractive index. optica.org

Role of Doping and Impurity Incorporation

The partially filled crystal structure of SBN allows for doping with a wide variety of impurities, including rare-earth and transition metal ions, which provides a powerful method for controlling its material properties. researchgate.net

Doping SBN with rare-earth (RE) and transition metal (TM) ions has been shown to be an effective way to optimize its properties for specific applications. iaea.orgniscpr.res.in A general effect of such doping is the reduction of the ferroelectric to paraelectric phase transition temperature (Tₘ or T꜀) and a smearing of the phase transition. researchgate.netiaea.orgtandfonline.com This decrease in T꜀ can lead to a significant increase in the dielectric permittivity, as well as piezoelectric and electro-optic coefficients at room temperature. researchgate.netiaea.org

For example, doping with rare-earth elements like Cerium (Ce), Thulium (Tm), Ytterbium (Yb), and Lanthanum (La) has been shown to lower T꜀, with shifts of up to 20 K per atomic percent of dopant being reported. iaea.orgresearchgate.net Specifically, Ce³⁺ doping introduces a broad optical absorption band, while Praseodymium (Pr³⁺) and Neodymium (Nd³⁺) result in sharp f-f absorption lines. optica.org The introduction of Ce also enhances the relaxor characteristics of the material. mdpi.com

Transition metal doping also profoundly impacts SBN's properties. Nickel (Ni) doping, for instance, can reduce the coercive field and enhance switching properties. niscpr.res.in

Effects of Various Dopants on SBN Properties

Dopant TypeSpecific DopantObserved EffectsReference
Rare Earth (RE)Ce, Tm, Yb, LaLowers phase transition temperature (T꜀); Increases dielectric permittivity, piezoelectric, and electro-optic coefficients. iaea.orgtandfonline.comresearchgate.net
CeInduces broad optical absorption; Enhances relaxor behavior. optica.orgmdpi.com
Transition Metal (TM)NiReduces coercive field; Improves switching properties; Lowers T꜀ and smears phase transition. researchgate.netniscpr.res.in

Doping significantly alters the charge transport properties of SBN. The introduction of aliovalent cations can inject mobile charge carriers—electrons or holes—enhancing conductivity. aip.org For instance, studies on heavily doped SBN have shown that Yttrium (Y) doping can lead to hole injection, while Zirconium (Zr) doping results in electron injection. aip.org This targeted doping dramatically improves both thermopower and electrical conductivity; Y-doped SBN showed a thermoelectric power factor approximately 30 times larger than that of undoped samples at 300 °C after reduction. aip.org

The mechanism of charge transport in SBN is often described as polaronic. aip.orgresearchgate.net In reduced SBN (where oxygen has been removed, generating conduction electrons), transport at intermediate temperatures (250–545 K) occurs via small polaron hopping, while at very low temperatures (100–155 K), it transitions to variable range hopping. scispace.com

In photorefractive applications, Cerium doping has been extensively studied. It improves the effective charge density and the material's response rate. researchgate.net A detailed model of charge transport in Ce-doped SBN describes electrons being photo-excited from Ce³⁺ ions into the conduction band, after which they are trapped by Ce⁴⁺ ions. optica.org

Charge Transport Parameters in Ce-doped SBN

ParameterValueDescriptionReference
Effective Trap Density (Neff)1.7 x 1022 m-3Density of traps participating in the photorefractive effect. optica.org
Ce3+ Concentration~4.7 x 1024 m-3Concentration of filled electron traps (donors). optica.org
Ce4+ Concentration~1.7 x 1022 m-3Concentration of empty electron traps (acceptors). optica.org

Thermoelectric Power Factor Enhancement by Doping (at 300°C)

DopantRelative Improvement FactorReference
Yttrium (Y)~30x aip.org
Zirconium (Zr)Moderate Improvement aip.org
Potassium (K)Moderate Improvement aip.org
Molybdenum (Mo)Least Effective aip.org

Defects, whether intrinsic or introduced by doping, create localized electronic states within the bandgap known as trap levels. These levels play a critical role in the electrical and optical properties of SBN, including the characteristic relaxor ferroelectric behavior. mdpi.commdpi.com The disorder associated with A-site cation occupancy is considered a primary factor in inducing this relaxor behavior. mdpi.com

Research has identified the presence of both deep and shallow trap levels. mdpi.com Deep traps can originate from dopant ions or intrinsic point defects like oxygen vacancies. mdpi.com Shallow traps have also been clearly identified; in undoped SBN, they are found to have a decisive impact on photoconductance at energies 30-40 nm below the bandgap. mdpi.com Studies on light-induced absorption suggest the existence of multiple, isolated shallow traps with varying trapping potentials. optica.org

In Ce-doped SBN, a charge transport model illustrates the role of these traps: photo-excited charge carriers are trapped and thermally re-excited at shallow levels multiple times before eventually recombining with deep-level traps (Ce⁴⁺). optica.org The release of carriers from these traps can be modeled by mechanisms such as Poole-Frenkel emission or Fowler-Nordheim tunneling, which can be activated by the combined effect of temperature and electric fields. inrs.ca

Electro-Optic Effects and Photonic Applications Research

Barium strontium niobate (SBN) is a highly attractive material for photonic applications, particularly for electro-optic (EO) modulators in silicon photonics, due to its exceptionally large Pockels coefficient. aip.orgresearchgate.net The Pockels effect, a linear change in the refractive index of a material in response to an applied external electric field, is fundamental to the operation of these modulators. aip.orgwiley.com SBN's strong EO response, with bulk Pockels coefficients reaching as high as 1340 pm/V and remaining significant at ~844 pm/V in thin films, positions it as a promising alternative to materials like lithium niobate and barium titanate. aip.org

Linear Electro-Optic (Pockels) Effect Mechanisms

The Pockels effect in SBN arises from a combination of electronic, ionic, and piezoelectric contributions. First-principles studies have been instrumental in dissecting these contributions and understanding the microscopic origins of the large EO response. aip.orgresearchgate.net The effect is highly dependent on the strontium-to-barium ratio, allowing for compositional tuning of the Pockels tensor. aip.org

First-principles calculations, specifically using density functional perturbation theory (DFPT), have provided detailed insights into the components of the Pockels tensor in SBN. aip.org These studies reveal that the ionic contribution overwhelmingly dominates the total Pockels response, accounting for approximately 95% of the effect. The electronic contribution is comparatively small. aip.org

The calculations show a clear trend of an increasing Pockels coefficient with a higher strontium concentration. For instance, the calculated clamped Pockels coefficient r₃₃ is significantly larger for SBN-80 (80% Sr) compared to SBN-60 (60% Sr). This aligns with experimental observations. aip.org The table below summarizes the calculated electronic, ionic, and clamped Pockels tensor components for SBN-60 and SBN-80.

Data sourced from first-principles calculations. aip.org

The dominant ionic contribution to the Pockels effect is directly linked to the optical phonon modes of the crystal lattice. aip.orgresearchgate.net First-principles studies have identified the specific low-frequency, Raman-active phonon modes that provide the most significant contributions to the Pockels response. aip.org These modes involve the displacement of niobium ions within the NbO₆ octahedra and the tilting of these octahedra. researchgate.net

First-principles calculations allow for the separation of this unclamped contribution from the clamped (electronic and ionic) response. aip.org The piezoelectric contribution to the Pockels effect in SBN is on the order of 40 pm/V and is found to be less sensitive to the Sr/Ba ratio compared to the ionic contribution. This piezoelectric component remains stable even at low temperatures, which is advantageous for cryogenic applications where the ionic contributions may "freeze out". researchgate.net Experimental measurements on SBN thin films have simultaneously characterized the electro-optic and converse-piezoelectric coefficients. optica.orgaip.org For an epitaxial SBN film with x=0.60, the converse piezoelectric coefficient d₃₃ was measured to be +21 ± 4 pm/V. aip.org

Photorefractive Phenomena and Information Storage Principles

SBN is a well-known photorefractive material, meaning its refractive index can be locally modified by light. boyanoptical.comtandfonline.com This property is the foundation for applications in real-time optical processing, phase conjugation, and, most notably, holographic data storage. boyanoptical.comnih.gov The photorefractive effect arises from the photoexcitation of charge carriers, their subsequent drift and diffusion, and the formation of a space-charge field that modulates the refractive index via the electro-optic effect. tandfonline.comtandfonline.com

Volume Holographic Storage Concepts and Media Performance

Volume holographic storage allows for the recording of large amounts of data within a small volume of material, offering potential for high-density, fast-access, and long-term data archiving. wiley.com In this technique, two interfering laser beams (a signal beam carrying data and a reference beam) create a light intensity pattern within the photorefractive crystal. This pattern excites charge carriers, leading to the formation of a semi-permanent refractive index grating—a hologram. The stored information can then be retrieved by illuminating the crystal with the original reference beam.

SBN, particularly Sr₀.₇₅Ba₀.₂₅Nb₂O₆ (SBN-75), has been identified as one of the most sensitive crystalline storage media discovered. nih.gov Experiments have demonstrated that a low exposure level of 0.003 J/cm² at a wavelength of 488 nm can produce a 1% diffraction efficiency in a 5 mm long crystal. nih.gov The performance of SBN as a holographic storage medium is influenced by factors such as dopants, with cerium (Ce) and chromium (Cr) being common choices to enhance photorefractive properties. nih.govcaltech.edu While Ce-doped SBN exhibits high gain, Cr-doped SBN has been shown to have significantly faster response times, albeit with a reduction in the coupling constant. caltech.edu

The table below presents a comparison of key performance metrics for different photorefractive crystals used in holographic storage.

One of the challenges in holographic storage is the volatility of the stored holograms, as the reading process can gradually erase the recorded information. wiley.com Research into non-volatile holographic storage in SBN has explored techniques like two-center holographic recording, using co-dopants such as Ce+Cr and Mn+Fe, though achieving non-volatile storage in SBN has proven to be challenging. wiley.com

Advanced Phenomena and Device-Oriented Research Principles in this compound

2 Photorefractive Effect Investigations

2 Light-Induced Refractive Index Changes and Diffraction Efficiency Enhancement

This compound (SBN) is a prominent photorefractive crystal, known for its ability to exhibit changes in its refractive index upon exposure to light. This phenomenon, the photorefractive effect, is the foundation for holographic storage and other optical applications. boyanoptical.com The process begins when light illuminates the crystal, exciting electrons from impurity levels within the bandgap. These excited electrons then migrate through the crystal lattice and become trapped in darker regions. This separation of charge creates a space-charge electric field, which in turn modulates the refractive index of the material via the electro-optic effect. optica.orgnih.gov

The efficiency of this process, and consequently the diffraction efficiency of a recorded hologram, can be significantly enhanced by the application of an external electric field. optica.orgoptica.org Applying an electric field along the grating wave vector during the recording process has been shown to substantially increase both the recording sensitivity and the diffraction efficiency. optica.org For instance, in a study on multiplexed holograms, the minimum diffraction efficiency for 30 stored holograms increased from 0.054% with no applied field to 2.4% with a field of 12.6 kV/cm. optica.org This enhancement is attributed to the increased drift of charge carriers under the influence of the external field, leading to a stronger space-charge field and a larger refractive index modulation. optica.org

Furthermore, thermal treatments can also be employed to enhance diffraction efficiency. In cerium-doped SBN, a thermal enhancement of diffraction efficiency has been observed, which is possibly related to polarization effects within the crystal. iitkgp.ac.in By poling the crystal at an elevated temperature and then slowly cooling it, a more stable and efficient photorefractive grating can be formed. iitkgp.ac.in

The following table summarizes the impact of an applied electric field on the diffraction efficiency of multiplexed holograms in SBN:

Applied Electric Field (kV/cm)Number of Stored HologramsMinimum Diffraction Efficiency (%)
0300.054
12.6302.4
04>2
1432>2

3 Multiplex Holography and Electrical Control Aspects

This compound is a highly suitable material for multiplex holography, a technique used to store multiple holograms in the same volume of the crystal. optica.orgoptica.org This is achieved by varying a parameter such as the angle of the reference beam for each recording, a method known as angular multiplexing. optica.orgcaltech.edu The ability to store a large number of holograms in a small volume makes SBN a promising candidate for high-density optical data storage. optica.org

A key aspect of holographic storage in SBN is the ability to electrically control the recording, fixing, and readout processes. optica.orgcaltech.edujpier.org Electrical fixing is a crucial technique for creating nonvolatile holograms, transforming the optically erasable electronic charge gratings into stable ferroelectric domain gratings. optica.org This is typically achieved by applying an external electric field opposite to the poling field at room temperature. optica.orgcaltech.edu Researchers have successfully demonstrated the electrical fixing of 1000 angle-multiplexed holograms in a Ce-doped SBN:75 crystal, achieving an average diffraction efficiency of 0.005% for each hologram. optica.orgcaltech.edu

The application of electric fields can also be used to enhance the diffraction efficiency of multiplexed holograms. A technique involving the application of a negative electrical pulse before recording and a positive pulse after recording has been shown to significantly enhance the diffraction efficiency in cerium-doped SBN. aps.org This process induces two distinct erasure time constants, which can be accounted for in the exposure schedule to achieve uniform diffraction efficiencies for the multiplexed holograms. aps.org Furthermore, the diffraction efficiency can be dynamically controlled by an applied voltage, allowing for the switching of a hologram from a latent to an active state. optica.orgnih.gov This electrical control is a unique property of SBN and is critical for the development of layered optical memories. optica.org

The experimental setup for recording and fixing angle-multiplexed holograms typically involves a laser source, beam expanders, mirrors, a beam splitter, a polarizer, a spatial light modulator for imprinting data, and a computer-controlled rotation stage for the SBN crystal. optica.orgcaltech.edu

4 Optimization of Photorefractive Sensitivity and Response Time

The photorefractive sensitivity and response time are critical parameters for practical applications of this compound. These properties can be optimized through various strategies, including doping with specific elements and applying external electric fields.

Doping SBN with elements like cerium (Ce), chromium (Cr), and rhodium (Rh) has been shown to enhance its photorefractive properties. optica.orgresearchgate.netresearchgate.net For instance, doping with rhodium increases the linear absorption coefficient and the two-beam coupling coefficient, leading to higher diffraction efficiencies. optica.org However, this often comes at the cost of a longer response time. optica.org A systematic study on Rh-doped SBN:60 showed that as the Rh concentration increased, the two-beam coupling coefficient and the net coupling coefficient increased, but the photorefractive sensitivity decreased and the response time became longer. optica.org In contrast, Cr-doped SBN has demonstrated significantly faster response times compared to Ce-doped crystals, with room temperature response times as short as 0.2 seconds. researchgate.net

The application of an external DC electric field is another effective method for optimizing these parameters. An external field can reduce the photorefractive response time by more than an order of magnitude. researchgate.net In Rh-doped Sr₀.₆Ba₀.₄Nb₂O₆, the response time decreased from 2 seconds with no applied field to approximately 0.1 seconds with a field of 10 kV/cm. researchgate.net This reduction in response time is crucial for real-time applications.

The photorefractive response time is also dependent on the intensity of the incident light. researchgate.netaps.org Generally, the response time decreases with increasing light intensity. researchgate.net The following table presents data on the response time of SBN crystals under different conditions.

CrystalDopingWavelength (nm)Applied Field (kV/cm)Response Time (s)
SBN-514-1.4 aps.org
Rh-doped SBNRh-02 researchgate.net
Rh-doped SBNRh-10~0.1 researchgate.net
Cr-doped SBNCr--0.2 researchgate.net

3 Photogalvanic and Photovoltaic Effects Research

1 Bulk Photovoltaic Current Generation Mechanisms in Ferroelectrics

The bulk photovoltaic effect (BPV), also known as the photogalvanic effect, is a phenomenon observed in non-centrosymmetric materials, such as ferroelectric crystals like this compound, where a steady photocurrent is generated under uniform illumination without the need for an external bias. aps.orghep.com.cn This effect is fundamentally different from the conventional photovoltaic effect in semiconductors, which relies on a p-n junction or a Schottky barrier to separate photo-generated charge carriers.

In ferroelectrics, the spontaneous polarization breaks the inversion symmetry of the crystal, which is a prerequisite for the BPV effect. hep.com.cn The generation of the photovoltaic current is attributed to an anisotropic charge transfer process along the polar axis of the material. tandfonline.com Several mechanisms have been proposed to explain the BPV effect. One model suggests that the effect arises from the asymmetric scattering of charge carriers by impurities or phonons in the non-centrosymmetric potential of the crystal. Another model proposes that the current is due to the shift of the center of charge of the electron cloud during optical transitions between electronic bands, a phenomenon known as the shift current. hep.com.cn This shift current is considered a major contributor to the linear photogalvanic effect. hep.com.cn

The magnitude and direction of the photovoltaic current are dependent on the polarization state of the incident light. aps.orghep.com.cn The BPV effect can be categorized into the linear photogalvanic effect (LPGE) and the circular photogalvanic effect (CPGE), depending on the response to linearly and circularly polarized light, respectively. aps.org In ferroelectric materials, the spontaneous polarization provides the necessary asymmetry for these effects to occur. hep.com.cn

2 Influence of Grain Boundaries and Polarization State on Photoresponse

The polarization state of the ceramic, which is established by applying a strong electric field (poling), plays a crucial role. The alignment of the ferroelectric domains within the grains determines the direction of the net spontaneous polarization and, consequently, the direction of the photovoltaic current. tandfonline.com The kinetics of the photocurrent in BSN ceramics have been found to be similar to those in single crystals, suggesting that the fundamental photogeneration processes are the same. tandfonline.com However, the presence of grain boundaries and the degree of poling introduce additional complexities in ceramics. Illumination can also affect the dielectric properties, with anomalies observed in the dielectric permittivity and loss after irradiation. tandfonline.comresearchgate.net This is attributed to the interaction of non-equilibrium charge carriers with the polarization relaxation processes. tandfonline.com Doping the ceramic with cations like Fe and Cu can enhance the photovoltaic response. tandfonline.com

Advanced Phenomena and Device Oriented Research Principles

4 Nonlinear Optical Interactions and Frequency Conversion

Barium strontium niobate is a versatile material for nonlinear optical applications due to its large nonlinear optical coefficients. boyanoptical.comuni-osnabrueck.de These properties enable various nonlinear optical interactions, including second-harmonic generation (SHG), sum-frequency generation, and difference-frequency generation. uni-muenster.de

Second-harmonic generation, the process of converting two photons of a certain frequency into a single photon with twice the frequency (and half the wavelength), has been extensively studied in SBN. uni-muenster.deresearchgate.netresearchgate.nettandfonline.com The efficiency of SHG is proportional to the square of the spontaneous polarization of the material. tandfonline.com This relationship allows SHG to be used as a sensitive probe of the ferroelectric properties and phase transitions in SBN. tandfonline.comresearcher.liferesearchgate.net

A unique feature of as-grown SBN crystals is the presence of a random distribution of needle-like, anti-parallel ferroelectric domains. uni-muenster.deresearchgate.netupc.edu This disordered domain structure provides a continuous set of grating vectors, enabling quasi-phase-matching for a broad range of wavelengths without the need for precise temperature or angular tuning. researchgate.netupc.edu This makes SBN particularly suitable for broadband frequency conversion of ultrashort laser pulses. uni-muenster.deresearchgate.net For example, broadband femtosecond noncollinear SHG has been demonstrated in unpoled SBN crystals. researchgate.net This process can be so efficient that it allows for the mapping of the fundamental field's spectrum into the second harmonic's spectrum, which has applications in femtosecond pulse monitoring. researchgate.netupc.edu

The nonlinear optical response of SBN can also be influenced by thermal effects. At high input powers, thermal self-focusing can occur, which can lead to spatial localization and spectral broadening of the second-harmonic beam. researchgate.net Furthermore, the nonlinear properties can be engineered by electrical poling, allowing for the creation of specific domain structures to control the frequency conversion process. uni-muenster.de

The table below shows the second-order nonlinear optical coefficients for SBN, which are crucial for frequency conversion processes.

CoefficientValue (pm/V)
d₃₁-
d₃₃-
d₁₅-
d₂₄-

Note: Specific values for the nonlinear optical coefficients can vary depending on the exact composition (Sr/Ba ratio), doping, and measurement conditions. The provided table is a placeholder for such data.

Nonlinear Optical Interactions and Frequency Conversion

Quasi-Phase Matching Considerations for Harmonic Generation

Efficient second-harmonic generation (SHG) requires a method to compensate for the phase mismatch between the fundamental and the second-harmonic fields. optica.org In materials like SBN, where conventional birefringent phase-matching is not feasible due to small birefringence, quasi-phase-matching (QPM) offers a powerful alternative. optica.orguni-osnabrueck.de QPM is achieved by creating an artificial periodic or quasi-periodic variation in the nonlinear-optical coefficients of the material. optica.org

One successful approach involves fabricating one-dimensional, Fibonacci-type quasi-periodically domain-inverted structures within an SBN crystal using electric field poling. optica.orgnih.gov Such a quasi-periodic optical superlattice structure (QPOS) allows for phase-matched SHG at multiple wavelengths with a single crystal. optica.org For a Sr₀.₆Ba₀.₄Nb₂O₆ crystal, this technique has been used to demonstrate Type I phase-matched SHG at several wavelengths, spanning from the red to the near-ultraviolet spectrum. optica.org The spectral locations of the SHG peaks show good agreement with theoretical predictions, and conversion efficiencies have been measured in the range of 2–10%. optica.orgnih.gov

The phase-matching condition for a Fibonacci-type QPOS is given by the equation: Δk = 2π(m + nτ) / D where Δk is the phase mismatch, D is related to the dimensions of the building blocks of the quasi-periodic structure, τ is the golden mean, and m and n are integers. optica.org

Research on Nd³⁺-doped Sr₀.₆Ba₀.₄(NbO₃)₂ has also demonstrated QPM SHG. aip.org As-grown crystals of this composition feature a broad distribution of cylindrical ferroelectric domains with sizes ranging from 1.5 to 8 µm. This natural domain distribution enables broadband second-harmonic generation in the 800–1200 nm range. aip.org Furthermore, even unpoled SBN crystals, which contain a random system of anti-parallel ferroelectric domains, can be used for phase-matching various second-order parametric processes, including SHG, over a wide wavelength range (0.4-6 µm). anu.edu.au

Table 1: Second-Harmonic Generation in Quasi-Periodically Domain-Inverted Sr₀.₆Ba₀.₄Nb₂O₆

Property Value
Structure Type One-dimensional Fibonacci-type QPOS
Phase-Matching Type I
Wavelength Range Red to Near-Ultraviolet
Cherenkov-type Second Harmonic Generation Microscopy Applications

Cherenkov-type Second Harmonic Generation (CSHG) is a powerful, non-destructive microscopy technique for imaging ferroelectric domain structures in the bulk of materials like SBN. worldscientific.comresearchgate.net The contrast mechanism in CSHG microscopy is based on a significant increase in the second-harmonic signal when the focal spot of the laser crosses a domain wall. worldscientific.comresearchgate.net This method is particularly useful for visualizing the three-dimensional nature of domain patterns and verifying the success of domain engineering processes. worldscientific.comarxiv.org

In the context of fabricating diffractive optical elements, CSHG microscopy has been used to confirm that engineered domain structures, such as spiral patterns, extend through the entire thickness of the SBN crystal to the opposite polar surface. worldscientific.comworldscientific.com This verification is crucial for ensuring the functionality of the device. worldscientific.com The technique has been employed to study the growth of ferroelectric domains under the influence of an electric field applied via both solid and liquid electrodes. worldscientific.com

Furthermore, CSHG spectroscopy, which analyzes the spatial Fourier spectrum of the domain patterns, can be used to estimate the average size of ferroelectric domains. researchgate.net By measuring the CSHG signal for different angles of incidence and polarizations of the fundamental wave, researchers can retrieve the corresponding domain patterns, with results showing good correspondence to images obtained directly via CSHG microscopy. researchgate.net CSHG is considered a primary mechanism for imaging domain walls within the bulk of the crystal, enabling large-scale 3D visualization of the domain architecture. aip.org

Electric Field Tunable Optical Elements

The prominent electro-optical properties of SBN single crystals make them highly suitable for creating electric field controllable optical devices. worldscientific.com Specifically, congruently melting Sr₀.₆₁Ba₀.₃₉Nb₂O₆ (SBN61) exhibits high optical quality and low half-wave voltages, making it an excellent material for tunable diffractive optical elements (DOEs). worldscientific.com

Design Principles for Tunable Diffractive Optical Elements

The fabrication of tunable DOEs in SBN relies on precise domain engineering. worldscientific.com The design principle involves creating stable, tailored domain patterns within an SBN single crystal. worldscientific.com A common method begins with creating a patterned electrode on one surface of the crystal, often using photolithography to define the desired shape, such as a spiral. worldscientific.comresearchgate.net An external electric field is then applied using transparent liquid electrodes (e.g., a saturated solution of LiCl). researchgate.net

By applying specially shaped unipolar or bipolar electric field pulses, the polarization of the crystal can be selectively switched in the areas defined by the electrode. worldscientific.comresearchgate.net This process creates a stable domain pattern that corresponds to the desired diffractive element. worldscientific.com Research has demonstrated the creation of spiral-shaped domain structures in SBN samples with thicknesses of 0.4 mm and 2 mm. worldscientific.com The successful creation of these domain patterns, which form the basis of the tunable DOE, is often confirmed using Cherenkov-type second harmonic generation microscopy. worldscientific.comworldscientific.com The tunability of the DOE is achieved by applying a voltage bias across the engineered crystal, which modifies the refractive index via the electro-optic effect, thus altering the diffraction pattern of a laser beam passing through it. worldscientific.com

Table 2: Properties of an Electric Field Tunable DOE in a 2-mm-thick SBN61 Crystal

Wavelength Half-Wave Voltage
632.8 nm 237 V

Source: worldscientific.com, researchgate.net, sciprofiles.com, worldscientific.com

Generation of Optical Beams with Orbital Angular Momentum

A significant application of electric field tunable DOEs based on SBN is the generation of optical beams possessing orbital angular momentum (OAM). worldscientific.com Light can carry both spin angular momentum (SAM), associated with polarization, and OAM, which arises from the spatial phase profile of the light beam. optica.orgupc.edu Beams with a helical phase front, described by a phase factor of exp(ilφ), carry an OAM of lħ per photon. upc.edu

By fabricating a stable, spiral-shaped domain pattern in an SBN crystal, researchers have created a tunable DOE that can impart a helical phase structure onto a passing laser beam. worldscientific.comresearchgate.net Imaging the diffraction pattern of a laser beam (e.g., at wavelengths of 532 nm and 632.8 nm) that has passed through such a voltage-biased DOE confirms the formation of a beam with OAM. worldscientific.comsciprofiles.comopticsjournal.net The ability to electrically control the properties of the DOE allows for dynamic modulation of the generated OAM beam. optica.org Studies have also investigated the conversion of SAM to OAM in SBN crystals under an applied electric field, demonstrating the material's potential for advanced control over the angular momentum of light. optica.orgaps.org

Dielectric Response and Relaxation Dynamics Research

SBN is a model relaxor ferroelectric, and its dielectric properties are a subject of extensive research. researcher.lifeespublisher.com The dielectric response is characterized by a broad, frequency-dependent peak in the dielectric permittivity as a function of temperature. unesp.br

High-Frequency Dielectric Behavior Investigations

Investigations into the high-frequency dielectric behavior of SBN crystals with various Sr/Ba ratios have been conducted over broad frequency (from 10⁴ Hz to 10¹³ Hz) and temperature ranges. researcher.life These studies aim to understand the evolution of relaxation dynamics across the ferroelectric phase transition. researcher.life

In SBN61 (Sr₀.₆₁Ba₀.₃₉Nb₂O₆), the dielectric response along the polar axis reveals a strong dielectric anisotropy and is composed of three distinct relaxations linked to polarization mechanisms at different mesoscopic scales. researcher.lifescispace.com At high temperatures, a strong relaxation appears in the microwave and THz range. scispace.com As the crystal cools, this relaxation shifts to lower frequencies, broadens, and eventually splits into two components. scispace.com The lower frequency component is responsible for the diffuse dielectric anomaly observed near the ferroelectric transition temperature (Tₘ). scispace.com

Studies on SBN thin films (Sr₀.₇₅Ba₀.₂₅Nb₂O₆) have shown that the maximum value of the real part of the dielectric permittivity (ε') decreases with increasing frequency, and the temperature of this maximum (Tₘ) shifts to higher temperatures, which is characteristic of a relaxor material. unesp.br For instance, in one study, Tₘ shifted from 221 K at 10 kHz to 236 K at 600 kHz. unesp.br The dielectric relaxation in SBN ceramics has been found to obey the Vogel-Fulcher relationship. espublisher.com In SBN with 25% and 50% strontium content, significant dielectric dispersion is observed at low frequencies, which is associated with defect-related hopping processes. espublisher.com

Table 3: Dielectric Properties of SBN Compositions

Composition Frequency Tₘ (Temperature of Max. Permittivity) Key Finding
SBN25 Ceramic 100 Hz - 1 MHz ~563 K (at 100 kHz) Relaxor behavior, Vogel-Fulcher freezing temp of 277.3 K. espublisher.com
SBN50 Ceramic 100 Hz - 1 MHz ~413 K (at 100 kHz) Relaxor behavior, Vogel-Fulcher freezing temp of 278.4 K. espublisher.com
SBN75 Thin Film 10 kHz 221 K Frequency dispersion characteristic of relaxor materials. unesp.br

Relaxation Dynamics Across Ferroelectric Phase Transitions

The dielectric properties of this compound reveal a complex relaxation behavior, particularly across its ferroelectric phase transition. The dielectric response in SBN is characterized by three primary relaxations that correspond to polarization mechanisms at different correlation lengths. aps.org These relaxations exhibit distinct behaviors with temperature, indicating their different origins. aps.org

A central mode at terahertz frequencies and a relaxation above 10 GHz are observed, along with a slowing down of a megahertz-range relaxation. aps.org This complex response suggests the coexistence of both displacive and order-disorder mechanisms in the phase transition. aps.org Interestingly, both relaxor and ferroelectric compositions of SBN show qualitatively similar behavior, though relaxor compositions display relaxations at higher frequencies due to the smaller size of polar fluctuations and ferroelectric regions. aps.org

The dielectric susceptibility of SBN at high temperatures can be described by a wide distribution of relaxation times, which characterizes the interactions of dipolar clusters. researchgate.net In the low-temperature region, the relaxations are governed by microdomain dynamics, associated with a transition from a relaxor ferroelectric to another type of ferroelectric state. researchgate.net The Vogel-Fulcher relationship can be used to model the dielectric relaxation, with freezing temperatures observed around 277-278 K for certain compositions. espublisher.com

The following table presents data on the maximum dielectric constant (ε'm) and the corresponding temperature (Tm) at various frequencies for different SBN compositions. espublisher.com

CompositionFrequency (kHz)Tₘ (°C)ε'ₘ
SBN25 11281795
101341625
1001421485
10001601290
SBN50 1785850
10885120
1001054550
10001503600

Influence of Space Charge and Defect-Related Hopping Processes on Dielectricity

At lower frequencies, significant dielectric dispersion is observed in SBN, which is often attributed to defect-related hopping processes. espublisher.comijarse.com This phenomenon is particularly evident in the temperature range of 323-473 K, where a small dielectric relaxation peak can be seen. ijarse.com The presence of space charges, often located at grain boundaries in polycrystalline ceramics, contributes to interfacial polarization, which is a type of dielectric relaxation. researchgate.net

The electrical conductivity of SBN provides further insight into these processes. In reduced SBN, which has oxygen vacancies, electron transport is dominated by hopping mechanisms. scispace.comdtic.mil At very low temperatures (100–155 K), the conductivity follows a variable-range hopping model. scispace.comosti.gov As the temperature increases to an intermediate range (250–545 K), the mechanism transitions to small polaron hopping. scispace.comosti.gov In both regimes, the material exhibits a semiconductor-like temperature dependence of its electrical conductivity. scispace.comosti.gov However, at higher temperatures, band conduction becomes the dominant mechanism. cambridge.org

Illumination can significantly alter the conductivity and charge transfer mechanism by promoting a substantial number of charge carriers into the conduction band. dtic.mil The effects of pyroelectric space charge, polarization, and photovoltaic contributions all play a role in the observed photocurrent and dielectric response under illumination. researchgate.net

Dielectric Anomaly Investigations under External Stimuli (e.g., Pressure)

External stimuli, such as pressure, can significantly influence the dielectric properties of SBN. Studies on Ba₀.₄Sr₀.₆Nb₂O₆ have shown that the application of pressure can induce a paraelectric state. tandfonline.com Within this pressure-induced state, a Debye-type relaxation mode has been identified at a frequency of 50 kHz. tandfonline.com This mode is associated with structural instability in the lattice and is linked to the localized mode described by the Burns Coupled Mode Theory. tandfonline.com This structural instability is also responsible for the large relative permittivities observed in tungsten bronze ferroelectrics. tandfonline.com

Pressure-dependent Raman spectra have also been studied to understand the effects of stress on the material's properties. aip.org

Acoustic and Electromechanical Research

Acoustic and Strain Anomalies Investigations Near Phase Transitions

Near the ferroelectric phase transition, this compound exhibits pronounced acoustic and strain anomalies. Brillouin scattering studies have revealed that the temperature dependences of the position and width of the Brillouin lines are most significant when the acoustic wave vector is parallel to the polar Z-axis. researcher.liferesearchgate.net These studies show a noticeable softening and broadening of the longitudinal acoustic (LA) mode as the material is cooled towards the phase transition temperature. aip.org

The interaction between acoustic phonons and polarization fluctuations within polar nanoregions (PNRs) is responsible for the deviation of the sound velocity from a linear temperature dependence. aps.org The temperature evolution of the spontaneous polarization, strain, and elastic moduli have been compared across various SBN compositions. tandfonline.comresearchgate.net These investigations show that techniques like second harmonic generation (SHG) can effectively track the temperature dependence of dipole moments within the PNRs in the paraelectric phase. tandfonline.comresearchgate.net

The table below summarizes the Curie temperature (Tₑ), Burns temperature (T₈), and an intermediate temperature (T*) for different SBN compositions, which are crucial for understanding the precursor dynamics. aps.org

CompositionTₑ (K)T* (K)T₈ (K)
SBN75 332456623
CBN28 527~640~790

Electrostrictive Contributions to Thermal Expansion and Mechanical Response

Electrostriction, the quadratic coupling between strain and polarization, plays a crucial role in the thermal expansion and mechanical response of SBN. nih.goviucr.orgiucr.org The temperature dependence of the unit-cell parameters shows a significant anisotropy in a wide temperature range below the phase transition temperature. nih.goviucr.orgiucr.org

Specifically, the a lattice parameter consistently increases with temperature, while the c parameter exhibits a more complex behavior. iucr.org At low temperatures, c decreases with increasing temperature, reaches a broad minimum near the phase transition, and then increases at higher temperatures. iucr.org This behavior is well-explained by the electrostrictive contribution to the thermal expansion. iucr.org

Principles for Surface Acoustic Wave Device Applications

The excellent piezoelectric and electromechanical properties of this compound make it a promising material for surface acoustic wave (SAW) devices. researchgate.netacs.org SBN thin films are being actively researched for high-frequency SAW applications. researchgate.net The performance of these devices is highly dependent on the quality and orientation of the SBN thin films.

Growth of grain-oriented SBN thin films on various substrates, such as silicon and strontium titanate, has been a key area of research. acs.orgcapes.gov.br The texture of the films, including the orientation of the polar c-axis, significantly impacts the piezoelectric response and, consequently, the efficiency of the SAW device. acs.org For instance, SBN films grown on STO(100) substrates can exhibit (001) and (310) orientations, with the (001) orientation being thermodynamically stable and favored by slower heating rates during fabrication. acs.org The development of lead-free thin films with high piezoelectric coupling is a major driver for investigating SBN and related tungsten bronze materials for advanced SAW sensors and other high-frequency applications. core.ac.uk

Computational and Theoretical Frameworks in Barium Strontium Niobate Research

Density Functional Theory (DFT) and First-Principles Approaches

DFT calculations are employed to determine the electronic band structure and density of states (DOS) of SBN. worldscientific.com These calculations reveal that the electronic properties are largely governed by the NbO₆ octahedra, which are common to many perovskite-like structures. aps.orgresearchgate.netresearchgate.net The valence band is primarily composed of oxygen p-orbitals, while the conduction band is dominated by niobium d-orbitals. aip.org Theoretical studies have shown that the electronic band structure and the corresponding dielectric functions of SBN are similar to those of other niobates like Lithium Niobate (LiNbO₃) in certain energy ranges, a similarity attributed to the presence of the NbO₆ complexes in both materials. aps.orgresearchgate.net

First-principles calculations are also crucial for studying the lattice dynamics of SBN, which involves the analysis of phonon modes. tandfonline.com These calculations can identify the specific vibrational modes (phonons) that contribute significantly to properties like the electro-optic effect. researchgate.nettandfonline.com It has been found that the giant electro-optic response in SBN is dominated by the optical phonon contribution, which arises from the displacement of ions in response to an electric field. researchgate.nettandfonline.com

A significant application of first-principles methods is the prediction and optimization of material properties. tandfonline.com Theoretical modeling has proven to be highly valuable in designing materials with high Pockels coefficients, a key parameter for electro-optic applications. tandfonline.com For SBN, DFT calculations have been used to investigate the microscopic mechanisms behind its large Pockels effect and to provide guidance for optimizing its composition. tandfonline.com

Studies have calculated the Pockels tensor for different Sr:Ba ratios, such as SBN-60 (Sr₀.₆Ba₀.₄Nb₂O₆) and SBN-80 (Sr₀.₈Ba₀.₂Nb₂O₆), to understand how composition affects the electro-optic response. tandfonline.com These calculations have successfully identified the specific phonon modes that are the primary contributors to the large Pockels coefficient. researchgate.nettandfonline.com Furthermore, first-principles studies have explored the influence of doping, for instance with Calcium (Ca), on the electronic and optical properties of SBN, revealing that the effect on the bandgap is highly dependent on which crystallographic site the dopant occupies. iphy.ac.cn This predictive capability is crucial for tuning the material's properties for specific applications. iphy.ac.cn

Table 1: Calculated Pockels Tensor Components for SBN-60 and SBN-80

CompositionVacancy SiteElectronic Contribution (r_33^el) [pm/V]Ionic Contribution (r_33^ion) [pm/V]Piezoelectric Contribution (r_33^piezo) [pm/V]
SBN-60A11.8145.841.6
SBN-60A2--43.9
SBN-80A11.4374.240.2
SBN-80A2--38.1

This table presents data derived from first-principles calculations, showing the electronic, ionic, and piezoelectric contributions to the Pockels coefficient (r₃₃) for SBN with 60% and 80% strontium content, considering different vacancy sites (A1 and A2). The data highlights the dominance of the ionic contribution. arxiv.org

Phenomenological Models for Ferroelectric and Relaxor Behavior

While first-principles methods excel at describing the microscopic origins of material properties, phenomenological models are essential for understanding the macroscopic behavior of SBN, particularly its ferroelectric and relaxor characteristics. These models use a top-down approach, describing the system's behavior based on general symmetry principles and experimentally observed phenomena.

The Landau-Ginzburg-Devonshire (LGD) theory is a cornerstone for describing ferroelectric phase transitions. nii.ac.jpresearchgate.netarxiv.orgresearchgate.net In this framework, the order parameter associated with ferroelectricity is the spontaneous polarization. nii.ac.jparxiv.orgresearchgate.net The theory has been applied to SBN to model its dielectric properties and phase transitions. researchgate.netaps.orgtu-darmstadt.de For relaxor ferroelectrics like SBN, modifications to the classic LGD theory are often necessary to account for the presence of polar nanoregions (PNRs). aps.org For instance, a correction term proportional to the square of the polarization becomes relevant in describing the third-order dielectric susceptibility in relaxors above the Curie temperature, which is attributed to the quasi-static polarization of PNRs stabilized by random electric fields. aps.org The LGD framework has also been used to model the influence of internal stresses on the functional properties of ferroelectric thin films, which is critical for device applications. optica.org

Coupled mode theories are employed to explain the dielectric relaxation and the relaxor behavior in materials like SBN. Burn's theory, for example, posits the existence of localized modes that are coupled to the lattice structure. In a study on the pressure and temperature dependence of the dielectric properties of SBN, a Debye-type relaxation mode was identified in the pressure-induced paraelectric state. researchgate.netresearchgate.net This mode was associated with the structural instability of the lattice and the localized mode described by Burn's Coupled Mode Theory, which is thought to be responsible for the large relative permittivities observed in tungsten bronze ferroelectrics. researchgate.netresearchgate.net The coupling between relaxation processes and acoustic waves has also been observed, further highlighting the importance of coupled mode phenomena in understanding the dynamics of SBN. walshmedicalmedia.com

Simulation of Optical and Electrical Phenomena

Computational simulations are vital for understanding and predicting the complex interplay of light and electricity in SBN, which underpins its use in photorefractive and electro-optic devices. These simulations can range from modeling the behavior of charge carriers to the propagation of light through the material.

Theoretical models have been developed to describe the photorefractive effect in SBN, which involves the light-induced change in the refractive index. ioffe.ruacs.org These models often incorporate the Kukhtarev equations, which describe the dynamics of charge carriers (photo-excitation, transport, and trapping) and the resulting space-charge field that modulates the refractive index via the Pockels effect. researchgate.netacs.org Simulations based on these models can predict the two-beam coupling constant and response time as a function of temperature and light intensity. acs.org Furthermore, theoretical models have been proposed to explain the formation of spatial solitons and other nonlinear optical phenomena in SBN, treating the material as a nonlinear medium where the refractive index change is dependent on the light intensity distribution. researchgate.netaps.orgresearchgate.net

Simulations of electrical conductivity in SBN have also been performed. aps.orgpsu.edu The electrical transport properties of SBN exhibit significant anisotropy, which is linked to its crystal structure. psu.edu Theoretical models combined with first-principles calculations have been used to investigate the thermoelectric properties, revealing that while the band structure shows higher dispersion along the c-axis, the primary conductive pathway is in the ab-plane. psu.edu These simulations are crucial for understanding charge transport mechanisms, which can be influenced by factors such as the degree of reduction of the material and the presence of defects. psu.edu

Modeling of Photorefractive and Electro-Optic Responses

The photorefractive effect in SBN, where the local refractive index is altered by a spatially varying light pattern, is a cornerstone of its application in holographic storage and optical processing. worldscientific.com Theoretical models are crucial for understanding the intricate charge transport phenomena that underpin this effect.

The band-transport model is a fundamental framework used to describe the photorefractive effect. ethz.ch This model considers the photo-excitation of charge carriers, their subsequent drift and diffusion, and their eventual trapping in impurity or defect sites within the crystal lattice. The resulting space-charge field then modulates the refractive index via the linear electro-optic (Pockels) effect. worldscientific.com

A key set of equations used to model these processes are the Kukhtarev equations . optica.org These equations provide a mathematical description of the dynamics of charge carriers, the formation of the space-charge field, and the resulting change in the refractive index. By incorporating factors such as dark conductivity, these models can predict the temperature-dependent behavior of the photorefractive two-beam coupling constant and response time. optica.org

Theoretical and experimental studies on Cr-doped SBN:60 have demonstrated the effectiveness of using thermal excitation (dark conductivity) to model the observed temperature-dependent photorefractive properties. optica.org As the temperature of the crystal is varied, the photorefractive gain can be significantly altered. optica.org For instance, in one study, the photorefractive coupling constant of SBN:60:Cr increased from 0.9 cm⁻¹ at 313 K to 5.7 cm⁻¹ at 233 K. optica.org

Interactive Data Table: Photorefractive and Electro-Optic Properties of SBN

MaterialDopantPropertyValueWavelength (nm)ConditionsReference
SBN:60CrTwo-Beam Coupling Constant (Γ)0.9 cm⁻¹-313 K optica.org
SBN:60CrTwo-Beam Coupling Constant (Γ)5.7 cm⁻¹-233 K optica.org
SBN:60CeTwo-Wave Mixing Gain (Γ)33 cm⁻¹488- researchgate.net
SBN:60CeResponse Time (τ)140 ms488I = 1 W/cm² researchgate.net
SBN:75-Electro-optic Coefficient (r₃₃)1340 pm/V500- ethz.ch
CSBN:50-Electro-optic Coefficient (γ₃₃)(141.0±0.5)×10⁻¹² m/V-- researchgate.net
CSBN:50-Electro-optic Coefficient (γ₁₃)(85.0±0.5)×10⁻¹² m/V-- researchgate.net

Microscopic Origin Studies of Electro-Optic and Photovoltaic Effects

Understanding the microscopic origins of the electro-optic and photovoltaic effects is essential for tailoring the properties of SBN for specific applications. Computational methods, particularly those based on Density Functional Theory (DFT) , have proven to be indispensable in these investigations. researchgate.netntnu.noaps.orgmdpi.com

First-principles DFT calculations allow researchers to probe the electronic band structure and the nature of chemical bonding within the SBN crystal. researchgate.net These calculations have revealed that the large electro-optic response in perovskite-like structures, including SBN, originates from the coupling between an external electric field and the polar atomic displacements, particularly along the B-O (in this case, Nb-O) chains. nih.gov The soft phonon modes, which are characteristic of ferroelectric materials, play a dominant role in the electro-optic coefficients of materials like BaTiO₃ and LiNbO₃, and similar mechanisms are expected to be at play in SBN. nih.govresearchgate.net

DFT can also be used to study the formation energy of defects, such as oxygen vacancies, which can significantly influence the photorefractive and photovoltaic properties of the material. ntnu.no The presence of these vacancies can create trapping sites for charge carriers, affecting the build-up of the space-charge field.

The bulk photovoltaic effect, where a steady photocurrent is generated in a homogeneous material under uniform illumination, is another important phenomenon observed in SBN. ntu.edu.sg Theoretical models propose that this effect arises from the asymmetric scattering of photo-excited charge carriers in non-centrosymmetric crystals. ntu.edu.sg In materials like SBN, which lack a center of inversion symmetry, the photo-excited electrons can acquire a net momentum, leading to a macroscopic photocurrent. ntu.edu.sg The direction and magnitude of this current can be influenced by the polarization of the incident light. ntu.edu.sg

Interactive Data Table: Theoretical Band Gap of SBN Compositions

Composition (x)Band Gap (Eg) (eV)Reference
0.61Minimum value researchgate.net

Note: The band gap (Eg) of SBN is dependent on the Sr/Ba ratio (x), with the minimum value observed for the congruent composition of x = 0.61. researchgate.net

Advanced Characterization Methodologies in Barium Strontium Niobate Research

Structural Characterization Techniques

The foundation of understanding Barium Strontium Niobate's properties lies in the precise characterization of its atomic arrangement and microstructure. Techniques like X-ray diffraction and electron microscopy are indispensable in providing this fundamental information.

X-ray Diffraction (XRD) and Synchrotron Studies for Crystalline Phases

X-ray Diffraction (XRD) is a primary, non-destructive technique for identifying the crystalline phases within SBN. pdx.edu It is routinely used to confirm the formation of the desired tetragonal tungsten bronze (TTB) structure and to detect any secondary or amorphous phases that may arise during synthesis. researchgate.netscielo.brscispace.com By analyzing the diffraction patterns, researchers can determine crucial structural properties such as lattice parameters, strain, and crystallite size. pdx.eduresearchgate.net The Rietveld refinement method is often applied to XRD data to obtain detailed structural information, including site occupancy factors and atomic positions, confirming the material's stoichiometry. scispace.comunesp.br

Studies have shown that the lattice parameters of SBN are dependent on the Sr/Ba ratio and can be influenced by processing conditions like annealing temperature and time. uci.eduresearchgate.net For instance, in SBN thin films, XRD analysis revealed that increasing the crystallization temperature promotes the growth of the SBN phase over intermediate phases like SrNb₂O₆. scielo.br The orientation of SBN thin films, which is critical for many applications, is also readily studied with XRD, showing that preferential growth along the c-axis can be achieved on certain substrates. researchgate.netresearchgate.net

Synchrotron radiation, with its high brightness and resolution, offers significant advantages over conventional X-ray sources. pdx.eduoptica.org In-situ synchrotron XRD studies have enabled real-time observation of the crystallization process of SBN thin films, revealing how factors like heating rate and substrate orientation control the final texture and phase formation. acs.org High-resolution synchrotron X-ray diffraction imaging has been instrumental in observing and explaining the contrast of antiparallel ferroelectric domains in SBN crystals, which is crucial for understanding their photorefractive and electro-optic applications. optica.org Furthermore, spectroscopic ellipsometry using synchrotron radiation has been employed to study the electronic structure of SBN. researchgate.net

Table 1: Lattice Parameters of Various SBN Compositions Determined by XRD This table is interactive. You can sort and filter the data.

Composition (SrₓBa₁₋ₓNb₂O₆) a-axis (Å) c-axis (Å) Crystal System Source(s)
x = 0.75 12.4243 3.9082 Tetragonal unesp.br
x = 0.64 12.4504 3.9325 Tetragonal scispace.com
x = 0.50 12.38 3.949 Tetragonal researchgate.net
x = 0.50 12.355 3.896 Tetragonal tandfonline.com
x = 0.35 12.458 3.954 Tetragonal researchgate.net

Electron Microscopy (e.g., TEM) for Microstructure and Nanostructure Analysis

Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), provide direct visualization of the material's microstructure and nanostructure. grafiati.com SEM is widely used to examine surface morphology, revealing details about grain size, shape, and porosity. scielo.brscispace.comuci.edu For example, SEM studies on SBN thin films have shown that grain size increases with longer annealing times. scielo.br

TEM offers higher resolution, enabling the analysis of the internal structure of the material, such as crystal defects, domain structures, and the presence of nanodomains or secondary phases at the nanoscale. uci.eduresearchgate.net TEM analysis has been used to investigate incommensurate superstructures in SBN ceramics, finding that the modulation of these structures depends on the microstructural development during sintering. scispace.com In SBN nanopowders, TEM has confirmed average particle sizes in the range of 20-50 nm. researchgate.netscispace.com High-angle annular dark-field scanning transmission electron microscopy (HAADF-STEM) is particularly useful for analyzing the local crystal structure and probing in-plane structures near substrate interfaces in thin films, helping to identify the different possible orientations of SBN growth. aip.org

Spectroscopic Probes for Electronic and Vibrational States

Spectroscopic techniques are powerful tools for probing the energy levels within a material, providing insight into its lattice dynamics, phase transitions, and the effects of dopants.

Raman Spectroscopy for Lattice Dynamics and Phase Transitions

Raman spectroscopy is a highly sensitive, non-destructive technique used to study the vibrational modes of a crystal lattice. iphy.ac.cn In SBN research, it is extensively applied to investigate lattice dynamics and the mechanisms of phase transitions. ioffe.rumathnet.ruresearchgate.net The Raman spectra of SBN exhibit characteristic peaks corresponding to the vibrations of the NbO₆ octahedra and the movements of Ba and Sr cations. ioffe.rutandfonline.com

Temperature-dependent Raman studies are particularly insightful for tracking phase transitions. The transition from the low-temperature ferroelectric phase to the high-temperature paraelectric phase is marked by distinct changes in the Raman spectra, such as the broadening and frequency shift of specific phonon modes. tandfonline.comioffe.ru By analyzing these changes, the macroscopic phase transition temperature can be accurately determined. tandfonline.commathnet.ruresearchgate.net For SBN-50 (Sr₀.₅Ba₀.₅Nb₂O₆) ceramics, Raman studies have identified the ferroelectric-paraelectric transition at approximately 390 K. tandfonline.comioffe.rumathnet.ruresearchgate.net Anomalies observed in the Raman spectra at temperatures above the main phase transition, such as at ~565 K in SBN-50, have been attributed to the presence of polar nanoregions in the paraelectric phase, a characteristic feature of relaxor ferroelectrics. ioffe.rumathnet.ruresearchgate.net Furthermore, Raman studies at low temperatures have revealed an additional structural phase transition in the ferroelectric state around 190 K for SBN-50. ioffe.rumathnet.ru Confocal Raman microscopy has also been used to visualize ferroelectric domain structures by detecting the frequency shift of certain Raman bands near domain walls. researchgate.nettandfonline.com

Table 2: Phase Transition Temperatures in SBN Determined by Raman Spectroscopy This table is interactive. You can sort and filter the data.

Composition (SrₓBa₁₋ₓNb₂O₆) Transition Temperature (K) Transition Type Source(s)
x = 0.50 ~390 Ferroelectric to Paraelectric tandfonline.comioffe.rumathnet.ruresearchgate.net
x = 0.50 ~565 Anomaly (Polar Nanoregions) ioffe.rumathnet.ruresearchgate.net
x = 0.50 ~190 Structural (in Ferroelectric Phase) ioffe.rumathnet.ru
x = 0.61 336 Ferroelectric to Paraelectric researchgate.net
x = 0.75 322 Ferroelectric to Paraelectric researchgate.net

Fluorescence Emission and Absorption Spectroscopy for Doped Systems

Fluorescence and absorption spectroscopy are essential for characterizing SBN systems doped with optically active ions, typically rare-earth elements. rsc.org These techniques probe the electronic energy levels of the dopant ions within the SBN host lattice, providing information on their site occupancy, quantum efficiency, and interaction with the host. aps.org

The absorption spectra of doped SBN reveal the energy levels that can be excited by incident light. For instance, Ce³⁺-doped SBN shows a broad absorption from the band edge (~380 nm) to around 600 nm, attributed to 4f-5d and charge transfer absorptions. optica.org In contrast, Pr³⁺ and Nd³⁺ dopants exhibit sharp, distinct f-f absorption lines. optica.org

Emission (fluorescence) spectroscopy analyzes the light emitted by the sample after excitation. Studies on Eu³⁺-doped SBN have used emission spectra to determine that the dopant ions occupy multiple structural sites within the tungsten bronze structure. aps.org The photoluminescence of various rare-earth ions (Nd³⁺, Eu³⁺, Tm³⁺, Yb³⁺) has been examined across the ferroelectric-paraelectric phase transition to understand the influence of the structural change on the ions' luminescence properties. researchgate.net Time-resolved fluorescence spectroscopy on Er³⁺-doped SBN nanocrystals has been used to confirm the incorporation of the dopant ions into the nanocrystals. researchgate.net These spectroscopic studies are critical for developing SBN-based materials for applications in lasers, optical amplifiers, and temperature sensors. ull.espublications.gc.ca

Table 3: Spectroscopic Characteristics of Dopants in SBN This table is interactive. You can sort and filter the data.

Dopant Ion Host Composition Technique(s) Key Findings Source(s)
Ce³⁺, Pr³⁺, Nd³⁺ SBN Absorption Spectroscopy Ce³⁺ shows broad absorption; Pr³⁺ and Nd³⁺ show sharp f-f lines. optica.org
Eu³⁺ Congruent SBN Absorption, Emission Spectroscopy Eu³⁺ ions occupy multiple structural sites; ~70% radiative quantum efficiency. aps.orgresearchgate.net
Er³⁺, Nd³⁺ SBN Glass-Ceramic Emission Spectroscopy Characterized for fluorescence intensity ratio (FIR) temperature sensing. ull.es
Er³⁺ SBN Glass-Ceramic Time-Resolved Fluorescence Confirmed incorporation of Er³⁺ ions into SBN nanocrystals. researchgate.net
Tm³⁺ SBN:60 Photoluminescence Emission spectra studied across the ferroelectric phase transition. researchgate.net
Rh6G (probe) SBN with Ag/Au nanoparticles Fluorescence, Raman Spectroscopy Enhanced fluorescence and Raman scattering due to surface plasmons. semanticscholar.org

Scanning Probe Microscopy for Local Phenomena

Scanning Probe Microscopy (SPM) techniques provide unparalleled capability to image and manipulate material properties at the nanoscale. researchgate.net In SBN research, SPM, particularly Piezoresponse Force Microscopy (PFM), is a vital tool for investigating local ferroelectric phenomena. tandfonline.comresearcher.life

PFM operates by detecting the local piezoelectric deformation of the sample in response to a voltage applied by a conductive atomic force microscope (AFM) tip. This allows for the direct imaging of ferroelectric domain structures with high spatial resolution. researchgate.net PFM has been used to visualize the as-grown domain structures in SBN, as well as domains appearing after spontaneous backswitching. researchgate.net

Beyond imaging, the biased AFM tip can be used to locally switch the ferroelectric polarization, effectively "writing" domains onto the crystal surface. aip.orgaip.orgkneopen.com Researchers have studied the kinetics of this local switching, investigating how the size of the created domains depends on the magnitude and duration of the applied voltage pulse. researcher.lifeaip.org These studies have revealed that the domain evolution in SBN under an AFM tip field has peculiar features likely related to its relaxor nature. aip.org The ability to create regular arrays of micro- and nanodomains using an AFM tip opens up possibilities for fabricating novel devices like photonic crystals and high-density data storage media. aip.orgkneopen.com Other SPM variations, like Dual Harmonic Kelvin Probe Force Microscopy (DH-KPFM), have been used to quantitatively map the surface potential of SBN thin films, providing further insight into local electrical properties. scispace.com

Piezoresponse Force Microscopy (PFM) for Ferroelectric Domain Imaging

Piezoresponse Force Microscopy (PFM) is an essential technique for imaging ferroelectric domains at the nanoscale, providing direct visualization of polarization distribution on the material's surface. annualreviews.org In SBN research, PFM is extensively used to study domain structure, dynamics, and switching behavior. icmp.lviv.ua As a uniaxial ferroelectric, SBN typically exhibits 180° domains, where the polarization is aligned along the tandfonline.com direction. icmp.lviv.ua

PFM studies have revealed the complex nature of domain kinetics in SBN. For instance, in congruently melting Sr₀.₆₁Ba₀.₃₉Nb₂O₆ (SBN:61), PFM has been instrumental in analyzing nanoscale domains and the specifics of the switching process, which are often affected by the material's disordered structure leading to the pinning of domain walls. icmp.lviv.ua The technique can also visualize domain patterns created by other methods, such as focused ultraviolet (UV) laser irradiation, which can induce ferroelectric domain inversion. aip.org PFM imaging confirms the successful writing of these domains and allows for the analysis of their size and shape as a function of irradiation intensity. aip.org

Research on different SBN compositions highlights how domain behavior changes from relaxor to classic ferroelectric. Observations of SBN:26 crystals show that intrinsic defects can significantly influence the nucleation and growth of domains during switching. icmp.lviv.ua Furthermore, PFM has been used to form and study the stability of microdomain arrays written using the AFM tip voltage. aip.org These studies show that the stability of written domains depends on factors like the array's dimensionality and the spacing between individual domains. aip.org

Table 1: PFM Research Findings on Domain Characteristics in SBN

SBN Composition Key PFM Findings Reference
Sr₀.₆₁Ba₀.₃₉Nb₂O₆ (SBN:61) Visualization of nanoscale domains; domain wall pinning due to disordered structure. icmp.lviv.ua
SBN:61 Imaging of domains created by focused UV laser; domain width depends on laser intensity. aip.org
Sr₀.₂₆Ba₀.₇₄Nb₂O₆ (SBN:26) Intrinsic defects affect domain nucleation and growth rates. icmp.lviv.ua

Atomic Force Microscopy (AFM) for Surface Morphology and Topography

Atomic Force Microscopy (AFM) is a standard method for investigating the surface morphology and topography of SBN crystals and thin films. aip.orgtandfonline.comresearchgate.net This technique provides critical information about surface roughness, grain size, and growth quality, which are essential for device fabrication and performance.

The surface characteristics of SBN thin films are highly dependent on the deposition method, thickness, and the type of substrate used. For example, SBN60 films prepared via a sol-gel, layer-by-layer technique showed that using crystalline, lattice-matching substrates leads to better-oriented films with larger, more uniform grains and significantly reduced surface roughness. tandfonline.com Similarly, studies on SBN films grown by pulsed laser deposition (PLD) on various substrates revealed the formation of nanostructures with dense and smooth surface morphologies. researchgate.net

The orientation of the substrate has a marked effect on the topography of the resulting film. In a study comparing SBN60 films grown on MgO(001) and MgO(110) substrates, AFM scans showed significant differences in surface morphology. ioffe.ru The film on the MgO(001) substrate exhibited a smoother topography with a smaller height difference across the surface compared to the film on the MgO(110) substrate. ioffe.ru

Table 2: Surface Roughness of SBN Films on Various Substrates Measured by AFM

Film Composition/Type Substrate Deposition Method RMS Surface Roughness (nm) Reference
SBN (x=0.61) SrTiO₃ (100) Pulsed Laser Deposition 0.2 researchgate.net
SBN (x=0.61) α-Al₂O₃ (11̅02) Pulsed Laser Deposition 0.5 researchgate.net
SBN (x=0.61) α-Al₂O₃ (0001) Pulsed Laser Deposition 0.7 researchgate.net
SBN (x=0.61) MgO (100) Pulsed Laser Deposition 0.3 researchgate.net

Electrical and Optical Characterization Techniques

Impedance Spectroscopy for Dielectric and Transport Properties

In studies of SBN and related niobate ceramics, impedance spectroscopy reveals details about dielectric relaxation phenomena. researchgate.netresearchgate.net Cole-Cole plots, which graph the imaginary part of impedance against the real part, are used to determine if the dielectric relaxation is a simple Debye-type or a more complex non-Debye process. researchgate.netresearchgate.net For many SBN-based materials, a non-Debye relaxation is observed, indicating a distribution of relaxation times. researchgate.netresearchgate.net

The technique is also used to study conductivity mechanisms. The real part of the impedance (Z') generally decreases with increasing frequency and temperature, which is characteristic of the hopping of charge carriers. researchgate.net The frequency dependence of AC conductivity often follows Jonscher's universal power law. scispace.com Modulus spectroscopy, which analyzes the complex electric modulus M* (the inverse of complex permittivity), is particularly useful for studying charge transport processes like conductivity relaxation and distinguishing between short-range and long-range mobility of charge carriers. researchgate.net

Table 3: Dielectric and Impedance Characteristics of Niobate Ceramics

Material Frequency Range Temperature Range Key Findings from Impedance Spectroscopy Reference
Ba₀.₁Sr₀.₈₁La₀.₀₆Bi₂Nb₂O₉ 45 Hz–5 MHz RT–570 °C Non-Debye relaxation observed from Cole-Cole plots; analysis of AC/DC conductivity. researchgate.net
Ba₀.₁Sr₀.₉Bi₂Nb₂O₉ 45 Hz–5 MHz 35–590 °C Non-Debye type relaxation; grain and grain boundary contributions estimated. researchgate.net

Photocurrent and Photovoltage Measurements under Illumination

This compound is a photosensitive ferroelectric, making the study of its photoelectric properties crucial for applications in photo-detectors and holographic data storage. tandfonline.com Photocurrent and photovoltage measurements under various illumination conditions (e.g., visible and UV light) provide insight into the behavior of non-equilibrium charge carriers and their interaction with the material's polarization. tandfonline.comtandfonline.com

Studies on Ba₀.₂₅Sr₀.₇₅Nb₂O₆ (BSN-75) ceramics show that the kinetics of the photocurrent are similar to those observed in SBN single crystals. tandfonline.com When illuminated, a photocurrent is generated, and its behavior over time reveals contributions from several effects, including the pyroelectric effect, the formation of space charge by non-equilibrium carriers, and the bulk photovoltaic effect. tandfonline.comresearchgate.net The initial peak in the photocurrent upon illumination is often attributed to the pyroelectric effect, caused by a change in sample temperature. tandfonline.com

The generation of a steady-state photocurrent is a key characteristic of the bulk photovoltaic effect, which is prominent in ferroelectric materials that lack a center of symmetry. researchgate.netspiedigitallibrary.org This effect can produce photovoltages significantly higher than the material's bandgap. Research on SBN thin films made by the sol-gel process has demonstrated a clear photocurrent and a heterojunction effect when deposited on silicon substrates. spiedigitallibrary.org These photo-induced charge transport properties are fundamental to the photorefractive effect, which is utilized for applications like holographic storage. spiedigitallibrary.org

Table 4: Photocurrent Measurement Findings in SBN

Material Illumination Measured Property Key Findings Reference
Ba₀.₂₅Sr₀.₇₅Nb₂O₆ (BSN-75) Ceramics White light and UV radiation Photocurrent kinetics, Dielectric response Space charge from non-equilibrium carriers is a major contributor; pyroelectric effect also significant. tandfonline.com
SBN Thin Films Not specified I-V characteristics, Photocurrent Demonstration of a heterojunction effect on silicon and a clear photocurrent. spiedigitallibrary.org

Second Harmonic Generation (SHG) Microscopy for Polarization State Mapping

Second Harmonic Generation (SHG) is a nonlinear optical process where two photons of a certain frequency interact with a nonlinear material to generate a single photon with twice the frequency (and half the wavelength). tu-dresden.de This phenomenon is highly sensitive to crystal symmetry and is forbidden in materials with inversion symmetry. nih.gov Since ferroelectric domains inherently lack inversion symmetry, while domain walls represent a break in local symmetry, SHG microscopy has emerged as a powerful, non-destructive technique for 3D mapping of ferroelectric polarization states and domain structures. tu-dresden.dearxiv.org

In the context of SBN, SHG microscopy can visualize domain patterns in the bulk of the crystal. researchgate.net It is particularly effective at imaging domain walls, where SHG is enhanced due to phase-matching conditions (a phenomenon known as Čerenkov-type SHG). tu-dresden.deresearchgate.net This allows for high-contrast, high-resolution imaging of the domain boundaries. tu-dresden.de

The technique enables the study of domain structure dynamics during polarization reversal. For instance, in Ni-doped SBN, SHG microscopy has been used to image different types of domains (cylindrical, conical, and those with broad boundaries) in the crystal bulk and measure the velocity of their growth and sideways wall motion. researchgate.net Compared to surface-sensitive methods like PFM, SHG provides a three-dimensional view of the domain configuration, offering crucial insights into the complex interplay between domains throughout the material's volume. tu-dresden.dearxiv.org

Table 5: Applications of SHG Microscopy in Ferroelectric Materials

Technique Variant Material Information Obtained Key Advantage Reference
Čerenkov-type SHG Microscopy (ČSHGM) Ni-doped SBN:61 Imaging of bulk domain types (cylindrical, conical); measurement of domain wall motion velocity. Visualization of domain structure within the crystal bulk. researchgate.net
Non-collinear SHG SBN Analysis of angular distribution of SHG intensity to determine statistical distribution of domain dimensions. Relates SHG signal to near-surface domain structure. researchgate.net

Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) for Compositional Analysis

Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) is a highly sensitive analytical technique used for determining the elemental composition of materials. agriscigroup.usunine.ch In this method, a sample is introduced into an argon plasma, which atomizes and excites the constituent elements. As the excited atoms and ions relax to a lower energy state, they emit photons at characteristic wavelengths, which are detected and quantified to determine the concentration of each element. unine.ch

For materials like SBN, where the ratio of strontium to barium (Sr/Ba) dictates its fundamental ferroelectric properties, precisely determining the actual composition is critical. iucr.orgicmp.lviv.ua The Czochralski method, a common technique for growing SBN single crystals, can result in a final composition that deviates from the nominal (intended) composition in the melt. icmp.lviv.uamdpi.com

ICP-OES is routinely used to verify the real composition of as-grown SBN crystals. iucr.orgicmp.lviv.uamdpi.com This analysis is essential for accurately correlating the observed physical properties (e.g., Curie temperature, dielectric response, domain dynamics) with the specific Sr/Ba ratio in the crystal. The precise compositional data provided by ICP-OES allows researchers to build reliable models of structure-property relationships in the SBN system.

Table 6: Nominal vs. Real Composition of SBN Crystals Determined by ICP-OES

Nominal Formula Real Formula (from ICP-OES) Crystal System/Group Reference
Sr₀.₇₀Ba₀.₃₀Nb₂O₆ (SBN:70) Sr₀.₇₀Ba₀.₂₆Nb₂O₅.₉₆ Tetragonal (4mm) icmp.lviv.ua
Sr₀.₂₆Ba₀.₇₄Nb₂O₆ (SBN:26) Sr₀.₂₆Ba₀.₇₄Nb₂O₆.₀₂ Tetragonal (4mm) icmp.lviv.ua
Sr₀.₆₀Ba₀.₄₀Nb₂O₆ (SBN60) Sr₀.₅₉Ba₀.₃₈Nb₂O₅.₉₇ Tetragonal (P4bm) iucr.org

Emerging Research Directions and Future Outlook

Advanced Integration with Silicon Photonics Platforms

The integration of barium strontium niobate with silicon photonics is a critical area of research aimed at developing next-generation optical communication systems. Silicon photonics leverages standard CMOS manufacturing processes to create high-speed, low-power optical devices. aip.org However, silicon itself has a weak electro-optic effect. BSN, with its remarkably high Pockels coefficient, offers a solution to this limitation. aip.org

Recent studies have successfully demonstrated the integration of BSN thin films onto silicon substrates. researchgate.net Molecular beam epitaxy (MBE) and radio frequency sputtering are two of the primary techniques being explored for this purpose. aip.org The integration of BSN allows for the creation of highly efficient and compact electro-optic modulators, which are essential components for converting electrical signals to optical signals. aip.org The ability to tune the electro-optic properties of BSN by adjusting the strontium-to-barium ratio provides an additional layer of control for optimizing device performance.

A key challenge in this integration is overcoming the lattice mismatch between BSN and silicon. Researchers are investigating the use of buffer layers, such as strontium titanate (SrTiO₃), to facilitate the epitaxial growth of high-quality BSN films on silicon. researchgate.net The crystalline quality and orientation of the BSN film are paramount for achieving high electro-optic coefficients. aip.org

Table 1: Comparison of Electro-Optic Coefficients for BSN and other Materials

Material Pockels Coefficient (pm/V) - Bulk Pockels Coefficient (pm/V) - Thin Film
This compound (BSN) ~1350 aip.org ~844 aip.org
Barium Titanate (BTO) ~1300 aip.org ~923 aip.org
Lithium Niobate (LN) ~35 aip.org -

Development of Novel Material Architectures (e.g., Superlattices, Nanostructures)

The exploration of novel material architectures, such as superlattices and nanostructures, is opening up new avenues for tailoring the properties of this compound. These advanced structures can exhibit properties that are not present in their bulk counterparts.

Superlattices: A superlattice consists of alternating thin layers of different materials. In the context of BSN, researchers are investigating superlattices composed of layers with different strontium-to-barium ratios or by combining BSN with other materials. These structures can lead to enhanced electro-optic or nonlinear optical effects. Studies have shown the existence of incommensurate superlattices within BSN crystals, which are believed to contribute to its unique optical properties. tandfonline.comiucr.org These superlattices involve a complex intergrowth of different orthorhombic structures. tandfonline.com

Nanostructures: The synthesis and characterization of BSN nanostructures, including nanoparticles, nanowires, and thin films, are gaining significant attention. aip.orgresearchgate.net BSN nanoparticles have demonstrated the ability to generate second-harmonic light over a broad spectral range, making them promising for applications in multifrequency optical imaging. researchgate.net The photochemical deposition of metallic nanoparticles, such as silver and gold, on BSN surfaces has been shown to create platforms for enhanced Raman scattering and fluorescence emission, which could be utilized in chemical and biological sensing. aip.org Furthermore, the piezocatalytic activity of BSN nanostructures can be enhanced by engineering surface oxygen vacancies. acs.org

The development of these novel architectures relies on advanced synthesis techniques like the sol-gel method, pulsed laser deposition, and metal-organic chemical vapor deposition (MOCVD). scispace.comresearchgate.net

Application of Green Chemistry Principles in Synthesis Routes

Traditionally, the synthesis of complex oxides like this compound has involved high temperatures and the use of potentially hazardous precursor materials. In line with the growing emphasis on sustainable technology, researchers are actively exploring greener synthesis routes for BSN. The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances.

One promising approach is the use of aqueous precursor solutions and lower-temperature synthesis methods. For instance, a single-step chemical synthesis process using triethanolamine (B1662121) (TEA), niobium-tartarate, and EDTA complexes of strontium and barium has been developed to produce nanocrystalline BSN powders at a relatively low calcination temperature of 750°C. researchgate.net The sol-gel method also offers a lower-temperature route to producing crack-free BSN thin films and powders. researchgate.net This method utilizes metal alkoxides in an ethanol (B145695) solution, with key additives to ensure a homogeneous and stable precursor. researchgate.net

Another area of investigation is the use of partial coprecipitation methods. One study demonstrated the synthesis of BSN by partially coprecipitating strontium chloride and barium chloride onto niobium pentoxide, followed by calcination. researchgate.net These greener synthesis routes not only reduce the environmental impact but can also offer better control over the material's properties, such as particle size and morphology.

Leveraging Artificial Intelligence and Machine Learning in Material Discovery and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize materials science, offering powerful tools for accelerating the discovery and optimization of new materials like this compound. nih.govaip.org

Materials Discovery: AI/ML models can be trained on large datasets of known materials to predict the stability and properties of new, hypothetical compounds. nih.gov By combining existing experimental and computational data, these models can identify promising new compositions of BSN with potentially enhanced electro-optic or other functional properties. arxiv.org This data-driven approach can significantly reduce the time and cost associated with traditional trial-and-error experimental methods. While the application of AI in discovering entirely new materials is still an emerging field with its own set of challenges, it holds immense promise. nih.govrsc.org

Synthesis Optimization: Machine learning can also be used to optimize the synthesis process for BSN. By analyzing data from past experiments, ML models can identify the optimal synthesis parameters—such as precursor materials, reaction temperatures, and times—to achieve desired material properties. rsc.org Text-mining synthesis recipes from scientific literature is one approach to building the necessary datasets for training these models. rsc.org Although challenges remain in ensuring the quality and diversity of these datasets, they have already proven useful in identifying anomalous recipes that can inspire new synthesis hypotheses. rsc.org

The integration of AI and ML into the materials research workflow is expected to create a feedback loop where computational predictions guide experimental work, and the resulting experimental data is used to further refine the AI models. This synergy has the potential to dramatically accelerate the development of next-generation BSN-based materials and devices.

Q & A

How does Sr concentration influence the Pockels effect in barium strontium niobate (SBN)?

Basic Research Question
The Sr:Ba ratio directly modulates the Pockels tensor components, particularly r33r_{33}, which increases with higher Sr content. Density Functional Perturbation Theory (DFPT) calculations reveal that r33r_{33} rises from 189.9 pm/V (SBN-60, 60% Sr) to 424.8 pm/V (SBN-80, 80% Sr), aligning with experimental trends. This enhancement is attributed to increased ionic contributions from optical phonon modes and structural distortions in the tetragonal tungsten bronze lattice .

What experimental techniques are used to determine the piezoelectric contributions to the electro-optic response in SBN?

Methodological Focus
Piezoelectric contributions are quantified using DFPT combined with finite-difference phonon calculations (via Phonopy). These methods evaluate strain-induced refractive index changes via the converse piezoelectric effect. For example, in SBN-80, piezoelectric contributions range from 38.1–40.2 pm/V depending on vacancy distribution (A1 vs. A2 sites), while electronic contributions remain negligible (<5 pm/V) .

How do vacancies at A1 and A2 sites affect the piezoelectric properties of SBN?

Advanced Research Question
Vacancies at interstitial A1/A2 sites minimally impact piezoelectric coefficients. For SBN-60, vacancy positions shift piezoelectric contributions from 41.6 pm/V (A1) to 43.9 pm/V (A2), while SBN-80 shows similar stability (38.1–40.2 pm/V). This insensitivity suggests that ionic displacements (e.g., Nb-O bond distortions) dominate over vacancy distribution in piezoelectric responses .

What role do optical phonon modes play in the Pockels effect of SBN, and how can they be analyzed?

Advanced Research Question
Optical phonon modes dominate the Pockels response by modulating the bandgap via Raman-active atomic displacements. Phonon mode decomposition (e.g., using DFPT) identifies modes with large Raman susceptibility (α33\alpha_{33}), such as those involving Nb-O octahedral distortions. These modes alter the conduction band edge (hybridized Nb-dd/O-pp orbitals), amplifying the refractive index change under an electric field .

How does temperature affect the Pockels coefficient in SBN compared to other materials like BaTiO₃ (BTO)?

Basic Research Question
SBN exhibits greater thermal stability than BTO. At low temperatures, BTO’s Pockels coefficient declines sharply due to reduced optical phonon activity (Bose-Einstein distribution). In contrast, SBN’s piezoelectric contributions remain robust, making it suitable for cryogenic electro-optic applications .

What are the dominant contributions (electronic, ionic, piezoelectric) to the clamped vs. unclamped Pockels tensor in SBN?

Advanced Research Question
The clamped tensor (fixed lattice) in SBN is dominated by ionic contributions (95–98%), while electronic contributions are negligible (2–4 pm/V). The unclamped tensor includes piezoelectric effects via strain-induced elasto-optic coupling. For SBN-80, the total r33r_{33} (424.8 pm/V) comprises ionic (380 pm/V) and piezoelectric (40 pm/V) components .

How does doping with rare earth elements like Eu or La modify the optical and structural properties of SBN?

Advanced Research Question
Doping introduces lattice strain and alters site occupancy. For example, Eu³⁺ preferentially occupies B1/B2 sites, modifying crystal-field parameters and radiative quantum efficiency (~70%). La³⁺ co-doping reduces photorefractive effects while maintaining high electro-optic coefficients, enabling tailored applications in photonics .

What structural characterization methods are critical for analyzing SBN's tetragonal tungsten bronze phase?

Basic Research Question
Single-crystal/powder X-ray diffraction (XRD) is essential for determining lattice parameters (aa, cc) and site occupancy. For SBN-75 (x=0.75x=0.75), XRD reveals anisotropic thermal expansion below the phase transition temperature, highlighting electrostrictive contributions to structural dynamics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.